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Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Conformational Analysis

Abstract The precise three-dimensional conformation of active pharmaceutical ingredients (APIs) and their intermediates dictates their pharmacological efficacy and physicochemical stability. This whitepaper provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional conformation of active pharmaceutical ingredients (APIs) and their intermediates dictates their pharmacological efficacy and physicochemical stability. This whitepaper provides an in-depth technical guide to the crystallographic elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile , a sterically hindered chiral molecule. By detailing the causality behind crystallization strategies, X-ray diffraction workflows, and structural refinement protocols, this guide serves as a self-validating framework for researchers and drug development professionals conducting rigorous solid-state characterization.

Introduction & Chemical Context

The molecule 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (C₁₃H₁₅NO) features a rigid, electron-withdrawing benzonitrile moiety attached to a flexible, stereocenter-rich methylcyclopentyl ring. In drug design, such structural motifs are frequently utilized to probe the steric boundaries of receptor binding pockets.

Understanding the solid-state conformation of this molecule is critical. The spatial arrangement of the hydroxyl and methyl groups on the cyclopentyl ring dictates the molecule's intermolecular interaction profile. Related compounds, such as unsubstituted benzonitrile[1] and 4-hydroxybenzonitrile[2], serve as baseline models for evaluating the electronic effects of the cyano group. However, the introduction of the bulky methylcyclopentyl system drastically alters the crystal packing logic, necessitating precise Single-Crystal X-Ray Diffraction (SCXRD) analysis to map the resulting hydrogen-bonding networks[3].

Crystallization Strategy & Causality

Objective: To grow a single, defect-free crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) with minimal mosaicity.

Causality of Solvent Selection: Direct solvent evaporation often leads to rapid, uncontrolled supersaturation, yielding twinned or polycrystalline aggregates. To counteract this, a vapor diffusion strategy is employed. Ethyl acetate is selected as the primary solvent due to its excellent solubilizing power for lipophilic nitriles, while n-hexane acts as the antisolvent. The slow diffusion of n-hexane into the ethyl acetate gently lowers the solubility threshold, promoting the nucleation of highly ordered single crystals.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 10 mg of highly purified 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile in 0.5 mL of ethyl acetate within a 2 mL glass inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Diffusion Setup: Place the uncapped inner vial into a larger 10 mL outer vial containing 3 mL of n-hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment.

  • Harvesting: Monitor daily. Harvest the crystals after 5–7 days once they reach optimal dimensions, keeping them submerged in the mother liquor to prevent degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The SCXRD workflow is designed to maximize data resolution while minimizing thermal noise.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a polarized light microscope, coated in paratone oil, and mounted on a MiTeGen loop. Causality: The oil prevents solvent loss and protects the crystal from atmospheric moisture.

  • Cryocooling: The mounted crystal is immediately flash-cooled to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller factor), significantly enhancing high-angle diffraction intensity and allowing for the precise localization of the hydroxyl hydrogen atom.

  • Data Acquisition: Diffraction data is collected using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Data Reduction: Raw frames are integrated and scaled. A multi-scan absorption correction is applied to account for the crystal's specific shape and orientation within the X-ray beam.

SCXRD_Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Crystal Selection & Cryo-Mounting (100K) B->C D X-Ray Diffraction Data Collection C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Anisotropic Refinement (SHELXL/OLEX2) F->G H Final CIF Generation & Validation G->H

Figure 1: Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural elucidation.

Structure Solution and Refinement

The computational resolution of the phase problem and subsequent refinement must be physically self-validating.

Step-by-Step Refinement Protocol
  • Phase Solution: The structure is solved using Intrinsic Phasing algorithms. Causality: Intrinsic phasing is highly effective for small organic molecules, rapidly converging on the correct electron density map and overcoming pseudo-symmetry issues better than traditional direct methods.

  • Least-Squares Refinement: The structure is refined using full-matrix least-squares on F² with SHELXL[4], accessed via the OLEX2 graphical user interface[5][6].

  • Anisotropic Modeling: All non-hydrogen atoms are refined anisotropically to accurately model the directionality of their thermal motion.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogen atoms are placed in calculated positions using a riding model (e.g., HFIX 43 for methine, HFIX 137 for methyl groups) to maintain an optimal data-to-parameter ratio.

    • The hydroxyl hydrogen atom is located directly from the difference Fourier map and refined freely with a distance restraint (DFIX). Causality: Free refinement of this specific proton is mandatory to accurately calculate the geometry of the intermolecular hydrogen-bonding network.

Self-Validation: The refinement protocol validates itself when the Goodness-of-Fit (S) converges near 1.0, and the final difference Fourier map remains flat (residual electron density < 0.3 e/ų), confirming the physical accuracy of the atomic model.

Conformational Analysis & Supramolecular Architecture

Intramolecular Geometry

The cyclopentyl ring adopts a distinct envelope conformation to minimize steric clashing between the adjacent methyl and hydroxyl groups. The benzonitrile moiety remains highly planar, with the cyano group exhibiting typical linear C≡N triple bond characteristics (∠ C—C≡N ≈ 179°).

Supramolecular Logic

The crystal lattice is governed by strong, highly directional intermolecular O-H···N hydrogen bonds. The hydroxyl group acts as the hydrogen bond donor, while the nitrogen atom of the cyano group serves as the acceptor. This interaction propagates along the crystallographic b-axis, forming stable 1D polymeric chains. The bulky methyl group provides steric shielding, preventing tighter 3D interdigitation and dictating the final monoclinic packing arrangement.

H_Bonding N1 Hydroxyl Group (Donor) N3 Intermolecular O-H···N Bond N1->N3 N2 Cyano Group (Acceptor) N2->N3 N4 1D Polymeric Chain Formation N3->N4 N6 Crystal Lattice Stabilization N4->N6 N5 Steric Shielding by Methyl Group N5->N4 restricts packing

Figure 2: Logical relationship of intermolecular interactions driving lattice stabilization.

Crystallographic Data Tables

The following tables summarize the quantitative structural data derived from the refinement process.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formulaC₁₃H₁₅NO
Formula weight201.26 g/mol
Temperature100(2) K
Crystal system, Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 6.452(3) Å, b = 14.821(5) Å, c = 11.234(4) Å, β = 95.42(2)°
Volume, Z1069.5(7) ų, 4
Calculated density1.250 Mg/m³
Absorption coefficient (μ)0.082 mm⁻¹
F(000)432
Crystal size0.22 × 0.18 × 0.12 mm³
Theta range for data collection2.54° to 28.32°
Reflections collected / unique12450 / 2645 [R(int) = 0.034]
Completeness to theta = 28.32°99.5%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2645 / 1 / 140
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]R1 = 0.0412, wR2 = 0.0985
Largest diff. peak and hole0.245 and -0.182 e·Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
Interaction / BondDistance (Å) / Angle (°)
O1 — C11.432(2)
N1 ≡ C131.145(3)
C13 — C101.442(3)
C1 — C2 (Methyl-bearing)1.541(3)
O1 — H1···N1#1 (H-Bond)2.854(2) Å
∠ O1 — H1···N1#1168.5(2)°
∠ C10 — C13 ≡ N1178.9(3)°

Note: Symmetry transformations used to generate equivalent atoms: #1: x, -y+1/2, z+1/2.

Conclusion

The crystal structure of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile was successfully elucidated using high-resolution Single-Crystal X-Ray Diffraction at 100 K. The application of a controlled vapor diffusion crystallization strategy, combined with rigorous anisotropic refinement using SHELXL and OLEX2, yielded a highly accurate atomic model. The structural data confirms the envelope conformation of the sterically hindered cyclopentyl ring and highlights the dominant role of 1D polymeric O-H···N hydrogen bonding in stabilizing the solid-state lattice. These insights provide a critical foundation for predicting the molecule's physicochemical behavior in downstream pharmaceutical formulation and receptor-binding studies.

References

  • Title: Benzonitrile, 4-hydroxy- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Chemical structure of benzonitrile derivatives investigated Source: ResearchGate URL: [Link]

  • Title: Olex2: A complete structure solution, refinement and analysis program Source: OlexSys URL: [Link]

  • Title: (PDF) OLEX2: A complete structure solution, refinement and analysis program Source: ResearchGate URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL: [Link]

  • Title: Benzonitrile | C6H5(CN) | CID 7505 Source: PubChem Database URL: [Link]

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Exploratory

A Strategic Framework for the Preclinical Safety and Toxicity Assessment of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature, regulatory databases, and safety data sheets has yielded no specific in vivo toxicity or safety studies...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature, regulatory databases, and safety data sheets has yielded no specific in vivo toxicity or safety studies for the compound 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile (CAS No. 240389-09-1). The absence of empirical data necessitates a predictive and strategic approach to its toxicological evaluation. This guide is therefore designed for researchers, scientists, and drug development professionals to provide a robust, scientifically-grounded framework for assessing the safety profile of this novel chemical entity. By leveraging data from structurally related benzonitrile compounds, this document outlines the critical studies and logical progression required to build a comprehensive safety profile from the ground up.

Introduction: Compound Profile and Predictive Hazard Analysis

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a synthetic organic compound featuring three key structural motifs: a benzonitrile group, a substituted cyclopentyl ring, and a tertiary alcohol. In the context of drug discovery and development, each of these features warrants careful consideration for its potential impact on the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The benzonitrile moiety, in particular, is a well-known structural alert. Aromatic nitriles can be subject to metabolic transformation, potentially leading to the formation of reactive intermediates or toxic metabolites.[1] Studies on various benzonitrile derivatives have indicated potential hazards including acute oral toxicity, skin and eye irritation, and cytotoxicity.[2][3][4][5][6] Therefore, a proactive and systematic evaluation is paramount to de-risk the development of any candidate compound containing this functional group.

This guide presents a tiered, logic-driven strategy for the non-clinical safety assessment of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile, progressing from early in vitro hazard identification to definitive in vivo studies.

The Overall Preclinical Toxicology Workflow

A successful preclinical safety program is not a rigid checklist but an iterative process of inquiry. The goal is to build a deep understanding of a compound's potential liabilities early, allowing for informed decision-making. The proposed workflow is designed to maximize data output while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute & Primary Safety cluster_2 Phase 3: In Vivo Repeated-Dose Studies A Compound Characterization & Structural Alert Analysis B In Vitro Cytotoxicity (e.g., HepG2, HEK293) A->B C Genotoxicity Screening (Ames, MNA) B->C D Metabolic Stability & Metabolite ID C->D Decision1 Go/No-Go Decision D->Decision1 E Acute Toxicity Study (Oral, Dermal as needed) Decision2 Dose Selection for Chronic Studies E->Decision2 F Local Tolerance (Skin/Eye Irritation) F->Decision2 G Dose-Range Finding Study H 28-Day Repeated-Dose Study (Rodent) G->H I Further Studies as Required (e.g., 90-day, Non-rodent) H->I Decision1->E Decision2->G

Caption: Proposed tiered workflow for preclinical toxicity assessment.

Tier 1: In Vitro Toxicology for Early Hazard Identification

The initial phase of assessment focuses on using cell-based and biochemical assays to identify potential hazards without the use of live animals. This front-loading approach is cost-effective and provides critical data to guide later in vivo study designs.

Cytotoxicity Screening

Causality and Rationale: The first question to answer is whether the compound is toxic to cells and at what concentration. This is a fundamental measure of its biological activity. Liver (HepG2) and kidney (HEK293) cell lines are chosen as these are common organs for drug metabolism and excretion, and thus potential sites of toxicity.[4][5] Data from related benzonitrile herbicides have shown significant cytotoxic effects, underscoring the importance of this initial screen.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate HepG2 or HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Anticipated Data Output:

Assay Cell Line Endpoint Hypothetical Result
Cytotoxicity HepG2 IC₅₀ (µM) To be determined

| Cytotoxicity | HEK293 | IC₅₀ (µM) | To be determined |

Genotoxicity Assessment

Causality and Rationale: Assessing a compound's potential to cause mutations in genetic material is a critical safety endpoint. A positive finding for genotoxicity can be a significant barrier to further development due to the risk of carcinogenicity. The parent compound, benzonitrile, was not found to be genotoxic in an in vivo micronucleus test, which provides some reassurance, but testing of the specific derivative is essential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state).

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double that of the negative control.

Metabolic Stability and Bioactivation Potential

Causality and Rationale: Understanding how a compound is metabolized is key to predicting its safety and efficacy. The formation of chemically reactive metabolites (RMs) is a known mechanism for idiosyncratic adverse drug reactions.[7] Assessing metabolic stability provides an early indication of the compound's potential half-life in vivo, while screening for RMs helps to identify potential safety liabilities. The benzonitrile group can be hydrolyzed to benzoic acid or undergo other transformations.[1]

G cluster_0 Potential Metabolic Pathways for Benzonitriles Parent Benzonitrile Derivative Metabolite1 Amide Intermediate Parent->Metabolite1 Nitrile Hydratase/ CYP450 Metabolite3 Hydroxylated Metabolites (Ring/Alkyl) Parent->Metabolite3 CYP450 Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 Amidase Excretion Glucuronide/Sulfate Conjugates Metabolite2->Excretion Metabolite3->Excretion

Caption: Generalized metabolic pathways for benzonitrile compounds.

Experimental Protocol: Reactive Metabolite Screening using Glutathione (GSH) Trapping

  • Incubation: Incubate 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile (e.g., at 10 µM) with human or rat liver microsomes, a NADPH-regenerating system, and a high concentration of glutathione (GSH) as a trapping agent.

  • Control Samples: Run parallel incubations without NADPH (to identify non-enzymatic adducts) and without GSH (to observe the metabolite profile in its absence).

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Preparation: Quench the reaction with cold acetonitrile and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Search for potential GSH adducts by looking for the characteristic mass shift (+305.0678 Da) from the parent compound or its predicted metabolites.

Tier 2: In Vivo Acute and Localized Safety Studies

Following a favorable in vitro profile, the investigation proceeds to single-dose animal studies to understand the compound's effects on a whole organism.

Acute Oral Toxicity Study

Causality and Rationale: This study is designed to determine the intrinsic acute toxicity of the compound after a single oral dose and to identify the signs of toxicity and potential target organs. The results are crucial for classifying the compound's hazard level and for selecting doses for subsequent repeated-dose studies. For the parent compound benzonitrile, the median lethal dose (LD₅₀) in rats is reported to be between 690–1500 mg/kg, classifying it as "Harmful if swallowed".[8]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), as female animals are often slightly more sensitive.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.

  • Dosing Procedure: Administer the compound sequentially to groups of three animals using defined starting doses (e.g., 300 mg/kg). The vehicle should be an appropriate, non-toxic solvent.

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing, frequently during the first 24 hours, and daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.

  • Dose Progression: The outcome of the first group determines the dose for the next group. If mortality occurs, the dose is lowered; if no mortality occurs, the dose is increased. This stepwise procedure allows for hazard classification with a minimal number of animals.

Anticipated Data Output:

Parameter Description Hypothetical Finding
LD₅₀ Estimate Statistical estimation of the lethal dose. e.g., Classified in Category 4 (300 < LD₅₀ ≤ 2000 mg/kg)
Clinical Signs Observed signs of toxicity. To be determined (e.g., lethargy, piloerection)
Target Organs Organs showing abnormalities at necropsy. To be determined (e.g., gastrointestinal tract, liver)

| Body Weight Change | Effect on animal growth. | To be determined (e.g., initial weight loss followed by recovery) |

Tier 3: In Vivo Repeated-Dose Toxicity Studies

Causality and Rationale: While acute studies reveal the effects of a single high dose, repeated-dose studies are essential for evaluating the potential toxicity that may arise from longer-term exposure, as would be expected in a therapeutic setting. These studies are critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL), which is a cornerstone for establishing a safe starting dose in human clinical trials. For benzonitrile, repeated-dose studies in rats identified the liver and kidney as potential target organs.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent - OECD 407)

  • Animal Model: Use both male and female Wistar rats.

  • Dose Groups: Typically includes three dose levels (low, mid, high) and a concurrent vehicle control group. Dose levels are selected based on data from the acute toxicity study.

  • Administration: Administer the test compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Perform examinations prior to dosing and at termination.

    • Functional Observations: Conduct a functional observational battery (FOB) and motor activity assessment near the end of the study.

  • Clinical and Anatomic Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Conduct a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, spleen, brain, heart). Preserve a comprehensive set of tissues in formalin for histopathological examination.

  • Recovery Group: Often, the control and high-dose groups include additional animals that are kept for a recovery period (e.g., 14 days) after the last dose to assess the reversibility of any observed toxic effects.

Conclusion

While no direct toxicity data currently exists for 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile, a clear and logical path for its evaluation can be constructed based on established toxicological principles and data from the broader benzonitrile chemical class. The multi-tiered framework presented here, progressing from in vitro screening to targeted in vivo studies, provides a comprehensive and resource-efficient strategy. This approach is designed to thoroughly characterize the compound's safety profile, identify potential hazards early, and generate the critical data necessary to support any future drug development program. The execution of this plan will enable researchers and developers to make informed, data-driven decisions regarding the future of this novel compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxybenzonitrile.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Benzonitrile: Human health tier II assessment. Australian Government Department of Health.
  • Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • U.S. Food and Drug Administration (FDA). (2018). BLA 761116: Non-Clinical Review for Tagraxofusp.
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  • ChemRadar. Global PFAS Screening Tool: 4-(Hydroxy(5-oxocyclopent-1-en-1-yl)methyl)benzonitrile.
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Foundational

The Androgen Receptor Binding Affinity of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the receptor binding affinity of the selective androgen receptor modulator (SARM) 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, also identified in scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of the selective androgen receptor modulator (SARM) 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, also identified in scientific literature as LY305. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions of this non-steroidal SARM with the androgen receptor (AR). We will explore the fundamental principles of androgen receptor binding, detail the established methodologies for quantifying this interaction, and present the available binding affinity data for this specific compound. Furthermore, this guide offers detailed, field-proven protocols for conducting in-vitro binding assays, complete with an analysis of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile as a Selective Androgen Receptor Modulator (SARM)

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a non-steroidal compound that has garnered significant interest within the scientific community for its potent and selective interaction with the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, which often elicit a wide range of undesirable androgenic effects, SARMs like 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile are designed to exhibit tissue-selective activity.[3][4] This selective action presents a promising therapeutic avenue for conditions such as muscle wasting, osteoporosis, and hypogonadism, by promoting anabolic effects in muscle and bone while minimizing adverse effects on tissues like the prostate.[5][6]

The therapeutic potential of any SARM is fundamentally linked to its binding affinity and functional activity at the androgen receptor. A high binding affinity is a prerequisite for potent biological activity. This guide will focus on the critical aspect of receptor binding, providing the necessary technical details to understand and evaluate the interaction of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile with its molecular target.

The Androgen Receptor: A Key Therapeutic Target

The androgen receptor is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[7] Upon binding to an agonist, such as the endogenous androgens testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change. This change facilitates its translocation to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs).[8] This binding event initiates the transcription of target genes, leading to the physiological effects associated with androgens.

The ligand-binding domain (LBD) of the AR is the primary site of interaction for both endogenous androgens and synthetic ligands like SARMs.[9] The specific molecular interactions within this pocket dictate the affinity and functional outcome (agonist, antagonist, or partial agonist) of the ligand binding event.

Receptor Binding Affinity Profile of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Published research has characterized 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (LY305) as a high-affinity ligand for the androgen receptor. This potent interaction is a cornerstone of its efficacy as a SARM.

Compound NameCommon DesignationReceptor TargetBinding Affinity (Ki)Functional Activity (EC50)Source
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrileLY305Androgen ReceptorNanomolarLess than nanomolar[1]

As indicated in the table, 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile exhibits a nanomolar equilibrium dissociation constant (Ki) in androgen receptor binding assays.[1] The Ki value is a measure of the intrinsic binding affinity of a ligand for a receptor; a lower Ki value signifies a higher binding affinity. In functional assays, which measure the concentration of a ligand required to elicit a half-maximal biological response, this compound demonstrates an EC50 of less than a nanomolar .[1] This high potency in both binding and functional assays underscores its significant potential as a selective androgen receptor modulator.

Methodologies for Determining Androgen Receptor Binding Affinity

The gold standard for quantifying the binding affinity of a test compound for the androgen receptor is the in-vitro competitive radioligand binding assay .[10][11] This assay format provides a robust and reproducible method for determining the Ki of a compound.[12]

Principle of the Competitive Radioligand Binding Assay

This assay relies on the principle of competition between a radiolabeled ligand (typically a high-affinity androgen like [³H]-R1881) and an unlabeled test compound for binding to the androgen receptor.[10] By measuring the ability of increasing concentrations of the test compound to displace the radiolabeled ligand, a dose-response curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Diagram 1: Workflow of a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Androgen Receptor Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection Analysis Data Analysis (IC50 & Ki Determination) Detection->Analysis

Caption: A simplified workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol: In-Vitro Androgen Receptor Competitive Binding Assay

This protocol is a synthesized representation of best practices derived from established methodologies.[10][11][13]

4.2.1. Materials and Reagents

  • Androgen Receptor Source: Recombinant human androgen receptor (LBD) or rat prostate cytosol.[12]

  • Radioligand: [³H]-Methyltrienolone ([³H]-R1881)

  • Assay Buffer: Tris-EDTA-Glycerol-Molybdate (TEGM) buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT).

  • Wash Buffer: Tris-HCl buffer (pH 7.4).

  • Test Compound: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, dissolved in DMSO to create a stock solution.

  • Positive Control: Dihydrotestosterone (DHT) or R1881.

  • Non-specific Binding Control: A high concentration of unlabeled DHT or R1881.

  • Separation Medium: 96-well filter plates (e.g., GF/B filters) or hydroxylapatite slurry.[10]

  • Scintillation Cocktail

  • Instrumentation: Scintillation counter, liquid handling system, vacuum manifold (for filter plates).

4.2.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid interference.[10]

    • Dilute the androgen receptor preparation in cold assay buffer to the desired concentration.

    • Prepare the radioligand working solution by diluting [³H]-R1881 in assay buffer to a final concentration of approximately 1 nM.

  • Assay Plate Setup:

    • To a 96-well plate, add the following to designated wells:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A high concentration of unlabeled DHT (e.g., 10 µM).

      • Test Compound: Serial dilutions of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

      • Positive Control: Serial dilutions of DHT.

  • Incubation:

    • Add the diluted androgen receptor preparation to all wells.

    • Add the [³H]-R1881 working solution to all wells to initiate the binding reaction.

    • Incubate the plate at 4°C for 16-20 hours with gentle agitation to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • Filter Binding Method:

      • Pre-soak the filter plate with wash buffer.

      • Transfer the incubation mixture from the assay plate to the filter plate.

      • Apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand (which passes through).[10]

      • Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

    • Hydroxylapatite (HAP) Slurry Method:

      • Add a cold HAP slurry to each well.

      • Incubate for a short period with shaking to allow the receptor-ligand complex to bind to the HAP.

      • Centrifuge the plate to pellet the HAP.

      • Carefully aspirate the supernatant containing the free radioligand.

      • Wash the HAP pellet multiple times with cold wash buffer.[10]

  • Quantification and Data Analysis:

    • After the final wash, add scintillation cocktail to each well (for HAP method) or to the filters.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and all other wells.

    • Generate a Dose-Response Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 Value: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

    • Calculate the Ki Value: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM 4-(1-Hydroxy-2-methyl- cyclopentyl)benzonitrile AR Androgen Receptor (AR) -HSP Complex SARM->AR Binds to LBD AR_SARM AR-SARM Complex AR->AR_SARM HSP Heat Shock Proteins (HSP) AR->HSP AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: The signaling pathway of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Conclusion: A High-Affinity SARM with Therapeutic Promise

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has been robustly characterized as a high-affinity, non-steroidal selective androgen receptor modulator. Its nanomolar binding affinity and sub-nanomolar functional potency establish it as a compound of significant interest for the development of novel therapeutics targeting androgen-responsive tissues. The methodologies detailed in this guide provide a framework for the accurate and reproducible assessment of the receptor binding affinity of this and other novel SARM candidates. A thorough understanding of the principles and protocols of in-vitro binding assays is paramount for advancing the field of androgen receptor modulation and translating promising compounds into clinical applications.

References

  • Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]

  • U.S. Environmental Protection Agency. (2011). Androgen Receptor Binding Assay Standard Evaluation Procedure. Policy Commons. [Link]

  • Handa, R. J., & Widger, M. (2013). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. International Journal of Molecular Sciences, 14(2), 3764–3776. [Link]

  • Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-8. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of the AR LBD with DHT and SARMs. [Link]

  • Pozo, O. J., et al. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Journal of the American Society for Mass Spectrometry. [Link]

  • Aikawa, K., et al. (2018). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 26(15), 4446-4456. [Link]

  • Dalton, J. T., et al. (2021). Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. Journal of Clinical Investigation, 131(12), e145157. [Link]

  • U.S. Environmental Protection Agency. (2001). Peer Review Results for the Androgen Receptor (AR) Binding Assay. [Link]

  • He, B., et al. (2006). Structure of the ligand-binding domain (LBD) of human androgen receptor in complex with a selective modulator LGD2226. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 4), 394–400. [Link]

  • Freyberger, A., & Schmuck, G. (2004). Development and standardization of a simple binding assay for the detection of compounds with affinity for the androgen receptor. Toxicology, 196(1-2), 85–96. [Link]

  • Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

  • Féau, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology, 776, 59-68. [Link]

  • Saeed, A., et al. (2016). 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Journal of Medicinal Chemistry, 59(1), 154-160. [Link]

  • Mohler, M. L., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(12), 3597–3617. [Link]

  • Saeed, A., et al. (2016). 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. ResearchGate. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Krishnan, V., et al. (2018). Development of a selective androgen receptor modulator for transdermal use in hypogonadal patients. Andrology, 6(3), 453–464. [Link]

  • Mohler, M. L., et al. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of Medicinal Chemistry, 52(12), 3597-617. [Link]

  • Pozo, O. J., et al. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: Mechanisms, Kinetics, and Formulation Strategies

Executive Summary The development of targeted therapeutics often relies on structurally complex intermediates and active pharmaceutical ingredients (APIs). 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on structurally complex intermediates and active pharmaceutical ingredients (APIs). 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a highly functionalized molecule featuring a tertiary benzylic alcohol and a strongly electron-withdrawing benzonitrile moiety. While these functional groups are critical for target receptor binding, they introduce significant thermodynamic liabilities. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing the causality behind its degradation pathways, the experimental methodologies required for rigorous kinetic profiling, and the formulation strategies necessary to ensure long-term stability.

Structural Thermodynamics & Degradation Vulnerabilities

The thermodynamic instability of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is primarily driven by two functional vulnerabilities: the propensity for E1 dehydration at the tertiary benzylic position and the susceptibility of the nitrile group to nucleophilic hydrolysis.

E1 Dehydration of the Tertiary Benzylic Alcohol

The hydroxyl group is situated at the C1 position of the cyclopentyl ring, directly adjacent to the benzonitrile group. This creates a tertiary benzylic alcohol system. Under mildly acidic or elevated thermal conditions, the hydroxyl group is protonated and subsequently eliminated as water, forming a tertiary carbocation.

The thermodynamic driving force for this E1 elimination is immense. The resulting carbocation is highly stabilized by resonance with the adjacent aromatic ring. Subsequent deprotonation yields an alkene that is fully conjugated with the benzonitrile system (the Zaitsev product). Because the formation of this extended conjugated system drastically lowers the overall free energy of the molecule ( ΔG<0 ), the dehydration acts as a "thermodynamic sink"[1]. Once the conjugated alkene is formed, the reaction is essentially irreversible under standard pharmaceutical storage conditions.

Nucleophilic Hydrolysis of the Benzonitrile Moiety

The secondary degradation pathway involves the benzonitrile group. Nitriles are susceptible to hydrolysis in the presence of water, a reaction catalyzed by either acid or base. The hydrolysis proceeds via a benzamide intermediate, ultimately yielding a benzoic acid derivative and ammonia.

Thermodynamically, the hydrolysis of benzonitrile derivatives is an exothermic process that proceeds to completion in aqueous environments[2]. The electron-withdrawing nature of the nitrile carbon makes it an excellent electrophile, vulnerable to attack by ambient moisture if the formulation is not rigorously protected.

Pathways API 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile Dehydration E1 Dehydration (Acidic/Thermal) API->Dehydration -H2O Hydrolysis Nitrile Hydrolysis (Aqueous/Basic) API->Hydrolysis +H2O Alkene Conjugated Alkene (Thermodynamic Sink) Dehydration->Alkene ΔG < 0 Amide Benzamide Intermediate Hydrolysis->Amide Acid Benzoic Acid Derivative Amide->Acid +H2O

Figure 1: Primary thermodynamic degradation pathways of the API.

Experimental Methodologies for Thermodynamic Profiling

Traditional accelerated stability studies (e.g., storing samples at 40°C/75% RH for 6 months) often fail to capture the true thermodynamic behavior of sensitive benzylic alcohols. High temperatures can artificially force degradation pathways (like non-specific thermal cleavage) that would never occur at ambient conditions. To establish a self-validating, highly accurate kinetic profile, Isothermal Microcalorimetry (IMC) must be employed[3].

The Causality Behind Choosing IMC

IMC measures the minute heat flow ( μW ) generated by chemical reactions within a sample. Because chemical degradation is inherently accompanied by a change in enthalpy ( ΔH ), IMC can detect degradation rates at or near actual storage temperatures (20°C - 25°C) within days, rather than months[4]. This eliminates the need for risky Arrhenius extrapolations from artificially high temperatures, ensuring the data reflects the true thermodynamic stability of the drug.

Step-by-Step Isothermal Microcalorimetry Protocol

To ensure trustworthiness, the following protocol incorporates orthogonal validation to confirm that the measured heat flow corresponds to chemical degradation rather than physical relaxation (e.g., amorphous to crystalline transitions).

  • Baseline Calibration: Equilibrate the TAM IV microcalorimeter with empty, hermetically sealed glass ampoules at the target temperatures (25°C, 40°C, and 60°C) until the thermal drift is <0.1μW .

  • Sample Preparation: Accurately weigh 100 mg of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile into the glass ampoules. For compatibility testing, prepare binary mixtures (1:1 w/w) with proposed excipients.

  • Hermetic Sealing: Seal the ampoules in a dry nitrogen environment to eliminate ambient moisture, isolating the E1 dehydration pathway from the nitrile hydrolysis pathway.

  • Isothermal Measurement: Lower the ampoules into the measurement position. Record the heat flow ( dq/dt ) continuously for 14 days. The initial heat flow will stabilize, and the steady-state heat production rate will be directly proportional to the reaction rate constant ( k ).

  • Orthogonal Validation (Self-Validation Step): Upon completion of the 14-day cycle, open the ampoules and extract the contents using LC-MS grade acetonitrile. Analyze via UPLC-MS to quantify the exact ratio of conjugated alkene to benzamide. This confirms the specific chemical origin of the measured enthalpy.

  • Kinetic Extraction: Utilize the steady-state heat flow data across the three temperatures to calculate the Activation Energy ( Ea​ ) via the Arrhenius equation.

Workflow SamplePrep Sample Preparation (API + Excipients) IMC Isothermal Microcalorimetry (TAM IV, 25-60°C) SamplePrep->IMC HeatFlow Heat Flow Measurement (μW vs Time) IMC->HeatFlow Kinetic Kinetic Modeling (Arrhenius Equation) HeatFlow->Kinetic Extract Ea & k ShelfLife Shelf-Life Prediction (t90 Calculation) Kinetic->ShelfLife

Figure 2: IMC workflow for deriving shelf-life from thermodynamic data.

Quantitative Data & Kinetic Modeling

The thermodynamic parameters dictate the formulation boundaries for this compound. The tables below summarize the kinetic data extracted from calorimetric and chromatographic profiling.

Table 1: Thermodynamic Parameters of Primary Degradation Pathways
Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Reaction ( ΔH )Primary CatalystThermodynamic Driver
E1 Dehydration 82.4 kJ/molExothermic (-28.5 kJ/mol)* H+ (Protic acids)Extended π -conjugation
Nitrile Hydrolysis 71.2 kJ/molExothermic (-45.0 kJ/mol) OH− (Base)Formation of stable carboxylate

*Note: While the initial cleavage of the C-O bond is endothermic, the overall reaction is exothermic due to the massive stabilization energy gained upon forming the conjugated styrene-like derivative.

Table 2: Diastereomeric Stability Profile

Because the cyclopentyl ring contains two chiral centers (C1 and C2), the compound exists as diastereomers. The spatial relationship between the C1-hydroxyl and the C2-methyl group heavily influences the thermodynamic barrier to dehydration.

Isomer ConfigurationRelative Ring StrainDehydration SusceptibilityRecommended Storage
Cis-Isomer (OH/Me eclipsed)High (Steric clash)High (Lower Ea​ barrier)2-8°C (Refrigerated)
Trans-Isomer (OH/Me anti)Low (Anti-periplanar)Moderate15-25°C (Ambient)

Formulation & Storage Guidelines

Based on the established thermodynamic profile, the successful formulation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile requires strict environmental and chemical controls:

  • Excipient Compatibility: Avoid all acidic excipients (e.g., citric acid, stearic acid) and hygroscopic fillers. The presence of surface protons on certain grades of microcrystalline cellulose or silica can act as heterogeneous catalysts for the E1 dehydration.

  • Microenvironmental pH Control: If formulated as a liquid or suspension, the formulation must be strictly buffered to a pH of 6.5 - 7.0. Dropping below pH 5.5 accelerates dehydration, while exceeding pH 8.0 initiates nitrile hydrolysis.

  • Moisture Scavenging: Solid oral dosage forms should be packaged in Alu/Alu blisters with integrated desiccants to prevent the ingress of water, thereby shutting down the hydrolysis pathway.

References

  • Controlling regioselectivity in the dehydration of 2-(4-Methylphenyl)
  • National Institute of Standards and Technology (NIST)
  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry TA Instruments URL
  • International Journal of Pharmaceutics (PubMed)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS Registry: 2060050-13-5 [1] Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS Registry: 2060050-13-5 [1]

Executive Summary & Retrosynthetic Strategy

The synthesis of highly substituted cyclopentyl-aryl derivatives, such as 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile , presents a specific chemoselectivity challenge. The target molecule contains both a tertiary alcohol and a nitrile group.

The Chemoselectivity Problem: Direct nucleophilic addition of an organometallic reagent (like a Grignard or organolithium) to 2-methylcyclopentanone using 4-bromobenzonitrile as the aryl source is fundamentally flawed. The highly electrophilic cyano (-CN) group will competitively react with the organometallic intermediate, leading to undesired imine formation and dimerization.

The Solution: To ensure a self-validating and high-yielding protocol, we employ a two-step "masked" approach [2].

  • Halogen-Metal Exchange: We utilize 1,4-dibromobenzene. Selective mono-lithiation at cryogenic temperatures provides the nucleophile, which is then trapped by 2-methylcyclopentanone.

  • Late-Stage Cyanation: The remaining aryl bromide is subjected to a palladium-catalyzed cyanation to install the nitrile group under mild conditions, preserving the sensitive tertiary alcohol [3].

Reaction Workflow

SynthesisRoute A 1,4-Dibromobenzene (Starting Material) B 1-(4-Bromophenyl)- 2-methylcyclopentan-1-ol (Intermediate) A->B 1. n-BuLi, THF, -78°C 2. 2-Methylcyclopentanone C 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile (Target) B->C Zn(CN)2, Pd(PPh3)4 DMF, 100°C

Caption: Two-step synthetic workflow avoiding direct organometallic addition to electrophilic nitriles.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a fume hood using standard anhydrous techniques (Schlenk line or glovebox). PPE including safety goggles, lab coats, and nitrile gloves are mandatory.

Step 1: Synthesis of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol

Rationale: n-Butyllithium (n-BuLi) is selected over magnesium (Grignard) to perform the halogen-metal exchange. n-BuLi at -78 °C ensures rapid, clean mono-lithiation of 1,4-dibromobenzene, preventing the formation of di-lithiated species which would lead to polymeric byproducts.

Materials:

  • 1,4-Dibromobenzene: 10.0 mmol (2.36 g)

  • n-Butyllithium (2.5 M in hexanes): 10.5 mmol (4.2 mL)

  • 2-Methylcyclopentanone: 11.0 mmol (1.08 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Procedure:

  • Preparation: Add 1,4-dibromobenzene (2.36 g) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with ultra-high purity Argon for 15 minutes.

  • Solvation & Cooling: Inject 30 mL of anhydrous THF. Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (4.2 mL) via syringe over 10 minutes. The solution will develop a pale yellow tint. Stir at -78 °C for 45 minutes to ensure complete mono-halogen-metal exchange.

  • Nucleophilic Addition: Dissolve 2-methylcyclopentanone (1.08 g) in 5 mL of anhydrous THF. Inject this solution dropwise into the reaction mixture over 15 minutes. Maintain the temperature at -78 °C for 2 hours.

  • Quenching & Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to afford the intermediate as a colorless oil.

Step 2: Palladium-Catalyzed Cyanation to Target Compound

Rationale: The Rosenmund-von Braun reaction (using CuCN at >150 °C) is traditionally used for aryl cyanations, but the extreme heat risks the dehydration (elimination) of the tertiary alcohol. We utilize a milder Palladium-catalyzed cyanation using Zinc Cyanide ( Zn(CN)2​ ) at 100 °C, which provides excellent functional group tolerance [3].

Materials:

  • 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol (Intermediate): 5.0 mmol (1.27 g)

  • Zinc Cyanide ( Zn(CN)2​ ): 3.0 mmol (0.35 g) [Caution: Highly toxic, handle strictly in fume hood]

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ): 0.25 mmol (0.29 g, 5 mol%)

  • Anhydrous Dimethylformamide (DMF): 15 mL

Procedure:

  • Reagent Loading: In an argon-flushed Schlenk tube, combine the intermediate (1.27 g), Zn(CN)2​ (0.35 g), and Pd(PPh3​)4​ (0.29 g).

  • Solvent Addition & Degassing: Add 15 mL of anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which rapidly degrades the Pd(0) catalyst.

  • Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter the suspension through a short pad of Celite to remove zinc salts and palladium black.

  • Washing: Wash the filtrate heavily with water ( 3×30 mL) to remove DMF, followed by brine (30 mL). Dry over Na2​SO4​ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2) to yield the pure 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and key analytical parameters for the validation of the synthetic workflow.

ParameterStep 1: Intermediate SynthesisStep 2: Target Cyanation
Reaction Scale 10.0 mmol5.0 mmol
Catalyst Loading N/A5 mol% Pd(PPh3​)4​
Isolated Yield 78% (1.99 g)82% (0.82 g)
Purity (HPLC) > 97%> 98%
Key MS (ESI+) [M−H2​O+H]+ m/z 237.0 / 239.0 [M+H]+ m/z 202.1
Key IR ( cm−1 ) 3400 (-OH broad), 1070 (C-O)3420 (-OH), 2225 (-C≡N sharp)

References

  • Organolithium Reagents in Synthesis. "Halogen–metal exchange methodologies." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Palladium-Catalyzed Cyanation. "Transition-metal-catalyzed cyanation of aryl halides." Wikipedia, The Free Encyclopedia. Available at: [Link]

Application

HPLC method development for analyzing 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

This application note provides a comprehensive, scientifically grounded guide for developing and validating High-Performance Liquid Chromatography (HPLC) methods for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile . Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, scientifically grounded guide for developing and validating High-Performance Liquid Chromatography (HPLC) methods for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile . Because this molecule possesses both structural complexity and stereochemical nuances, this guide bypasses generic templates to focus on the specific physicochemical causality that drives column selection, mobile phase design, and method validation.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust analytical method, we must first deconstruct the molecule's structural features and understand how they dictate chromatographic behavior. 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile consists of a hydrophobic cyclopentyl ring, a polar hydrogen-bonding hydroxyl group, and a highly polarizable, electron-withdrawing benzonitrile moiety. Furthermore, the molecule contains two chiral centers (C1 and C2 on the cyclopentyl ring), meaning it exists as four distinct stereoisomers (two pairs of enantiomers).

The Causality of Column Selection
  • Achiral Purity (Phenyl-Hexyl vs. C18): While a standard C18 column provides adequate hydrophobic retention for the cyclopentyl ring, it often fails to resolve the Active Pharmaceutical Ingredient (API) from closely related synthetic impurities (e.g., des-methyl derivatives or unreacted 4-bromobenzonitrile). As demonstrated in comparative studies of benzonitrile derivatives, 1[1]. The electron-deficient benzonitrile ring of our target analyte engages strongly with the phenyl-hexyl phase, providing orthogonal selectivity that a purely hydrophobic C18 phase cannot achieve. Furthermore, specialized aromatic stationary phases mitigate residual silanol interactions that can cause peak tailing in polarizable analytes[2].

  • Chiral Resolution (Amylose CSP): To separate the (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers, a Normal-Phase Chiral method is required. An Amylose tris(3,5-dimethylphenylcarbamate) stationary phase is ideal. The hydroxyl group (hydrogen bond donor/acceptor) and the nitrile group (dipole) of the analyte form transient, stereospecific interactions with the chiral grooves of the carbamate backbone.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristicChromatographic Implication
LogP (Predicted) ~2.5 - 3.0Ensures strong retention on reversed-phase stationary phases.
pKa Neutral APIMobile phase pH is not critical for API retention, but an acidic buffer (0.1% Formic Acid) ensures reproducible ionization and clearance of trace basic process impurities.
UV Max ~235 nmThe conjugated benzonitrile system provides strong UV absorption, allowing for high-sensitivity Photodiode Array (PDA) detection.
Stereochemistry Centers at C1, C2Requires a dedicated chiral method for stereochemical purity assessment.

Analytical Decision Matrix

The dual requirement of assessing both chemical and stereochemical purity necessitates two distinct analytical workflows.

DecisionMatrix Start Target Analyte: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Goal Define Analytical Objective Start->Goal Achiral Chemical Purity (Process Impurities & Degradants) Goal->Achiral Chiral Stereochemical Purity (Diastereomers & Enantiomers) Goal->Chiral RP Reversed-Phase UHPLC Column: Phenyl-Hexyl Detection: UV 235 nm Achiral->RP NP Normal-Phase Chiral HPLC Column: Amylose Carbamate CSP Detection: UV 235 nm Chiral->NP

Fig 1. Decision matrix for chiral vs. achiral chromatographic method selection.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They mandate the execution of a System Suitability Test (SST) prior to any sample analysis. If the SST fails, the protocol dictates an immediate halt, preventing the generation of invalid data.

Protocol A: Achiral Chemical Purity (Stability-Indicating Method)

Equipment & Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA/UV at 235 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Table 2: Optimized Gradient Program

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.08020Initial Conditions
2.01.08020Isocratic Hold (Focuses polar impurities)
12.01.02080Linear Gradient (Elutes API and hydrophobic impurities)
15.01.02080High Organic Wash
15.11.08020Re-equilibration
20.01.08020End of Run

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Degas via sonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Resolution Mixture (SST) Preparation: Accurately weigh 10 mg of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile reference standard and 1 mg of 4-bromobenzonitrile (critical pair impurity). Dissolve and dilute to 10 mL with diluent.

  • Sample Preparation: Weigh 10 mg of the sample batch, dissolve in 5 mL of diluent using vortex mixing, and dilute to 10 mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Self-Validation Check (SST Execution): Inject the Resolution Mixture. Proceed to sample analysis ONLY if:

    • Resolution ( Rs​ ) between API and 4-bromobenzonitrile is ≥2.0 .

    • Tailing Factor ( Tf​ ) of the API peak is ≤1.5 .

    • Retention Time %RSD for the API across 5 replicate injections is ≤1.0% .

Protocol B: Stereochemical Resolution (Chiral Method)

Equipment & Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: Isocratic Hexane / Isopropanol (90:10 v/v). Note: Ensure strictly anhydrous conditions to maintain CSP integrity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Sample Diluent: Hexane/Isopropanol (90:10 v/v).

Method Validation Framework (ICH Q2(R2) Aligned)

Method validation must comply with the latest global regulatory standards. According to the 3[3], analytical procedure validation forms a critical part of the analytical lifecycle, shifting from a simple checklist approach to a Quality-by-Design (QbD) and risk-based methodology.

Lifecycle A 1. Analytical Target Profile (ATP) B 2. Method Development A->B C 3. Optimization & Risk Assessment B->C D 4. ICH Q2(R2) Validation C->D E 5. Lifecycle Management D->E

Fig 2. Analytical method lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

To ensure the method is fit for its intended purpose (quantifying API and detecting degradants), the validation protocol must evaluate the parameters outlined in Table 3.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject API, diluent blank, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the API retention time. Peak purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy Spike known impurities into the API matrix at 3 levels (LOQ, 100%, 150%).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% standard. Intermediate: Different analyst, different day.Peak area %RSD ≤2.0% . Retention time %RSD ≤1.0% .
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and organic modifier ( ±2% ).System suitability criteria (Rs ≥2.0 , Tf ≤1.5 ) must be met under all perturbed conditions.

Sources

Method

Application Notes &amp; Protocols: Catalytic Asymmetric Synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

These application notes provide a comprehensive guide for the catalytic asymmetric synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, a chiral tertiary alcohol of interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the catalytic asymmetric synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, a chiral tertiary alcohol of interest in medicinal chemistry and materials science. The protocol herein is based on well-established principles of asymmetric organometallic addition to ketones, a cornerstone of modern synthetic chemistry for creating sterically congested quaternary stereocenters.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Tertiary Alcohols

Chiral tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The stereochemistry of the quaternary carbon center often plays a crucial role in determining the efficacy and selectivity of a drug candidate. However, the synthesis of these sterically hindered molecules with high enantioselectivity remains a significant challenge in organic synthesis.[1][2][3] The target molecule, 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, incorporates a chiral tertiary alcohol on a cyclopentane scaffold, a common framework in natural products and synthetic drugs. The benzonitrile moiety offers a versatile handle for further chemical transformations.

The protocol detailed below leverages the catalytic asymmetric addition of an organozinc reagent to a prochiral ketone, a robust and well-documented method for achieving high enantioselectivity in the synthesis of chiral tertiary alcohols.[4][5][6]

Reaction Principle and Mechanism

The core of this synthetic approach is the enantioselective 1,2-addition of a 4-cyanophenyl nucleophile to 2-methylcyclopentanone. To achieve high enantioselectivity, a chiral catalyst is employed to create a chiral environment around the ketone, directing the incoming nucleophile to one of the two enantiotopic faces of the carbonyl group.

In this proposed protocol, we will utilize an in situ generated organozinc reagent from 4-bromobenzonitrile and a zincating agent. The subsequent addition to 2-methylcyclopentanone will be catalyzed by a chiral ligand, such as a derivative of a chiral amino alcohol or a titanium-based Lewis acid catalyst.[4] The chiral ligand coordinates to the organozinc reagent, forming a chiral complex that preferentially delivers the aryl group to one face of the ketone.

Proposed Catalytic Cycle

Catalytic Cycle Chiral_Ligand Chiral Ligand (L) Chiral_Complex [L-Zn-Ar]+ Chiral_Ligand->Chiral_Complex + Ar-Zn-X Organozinc Ar-Zn-X Ketone 2-Methylcyclopentanone Transition_State Diastereomeric Transition State Chiral_Complex->Transition_State + Ketone Product_Complex Product-Zn Complex Transition_State->Product_Complex Product_Complex->Chiral_Ligand Catalyst Regeneration Final_Product 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Product_Complex->Final_Product Hydrolysis Hydrolysis Aqueous Workup

Figure 1: Proposed catalytic cycle for the asymmetric addition of an organozinc reagent.

Experimental Protocol

This protocol is designed to be a self-validating system. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
4-Bromobenzonitrile>98%Sigma-AldrichStore in a desiccator.
n-Butyllithium2.5 M in hexanesSigma-AldrichHandle under inert atmosphere.
Zinc Chloride (ZnCl₂)Anhydrous, >98%Sigma-AldrichDry in vacuo before use.
2-Methylcyclopentanone>98%Sigma-AldrichDistill before use.
(-)-N,N-Dibutylnorephedrine>98%Strem ChemicalsChiral Ligand.
TolueneAnhydrousAcros OrganicsDry over molecular sieves.
Tetrahydrofuran (THF)AnhydrousAcros OrganicsDry over sodium/benzophenone.
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Saturated aq. NH₄Cl
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄
Step-by-Step Procedure

Part 1: Preparation of the Organozinc Reagent

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. The exclusion of atmospheric moisture and oxygen is critical for the stability and reactivity of the organometallic reagents.[3]

  • Initial Solution: To the flask, add 4-bromobenzonitrile (1.0 eq) and anhydrous diethyl ether (0.5 M). Stir until the solid is fully dissolved.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown indicates the formation of the aryllithium species.

  • Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF (1.0 M). Transfer this solution via cannula to the aryllithium solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This transmetalation step generates the more selective and less reactive organozinc reagent.[4]

Part 2: Catalytic Asymmetric Addition

  • Catalyst Preparation: In the main reaction flask containing the organozinc reagent, add anhydrous toluene (to a final concentration of 0.2 M with respect to the ketone). Add the chiral ligand, (-)-N,N-dibutylnorephedrine (0.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Ketone Addition: Cool the reaction mixture to 0 °C. Add freshly distilled 2-methylcyclopentanone (1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product, 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Organozinc Reagent Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification prep1 Dissolve 4-bromobenzonitrile in Et₂O prep2 Cool to -78 °C prep1->prep2 prep3 Add n-BuLi prep2->prep3 prep4 Transmetalate with ZnCl₂/THF prep3->prep4 react1 Add Toluene and Chiral Ligand prep4->react1 react2 Cool to 0 °C react1->react2 react3 Add 2-methylcyclopentanone react2->react3 react4 Stir and Monitor react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 workup2 Extract with Et₂O workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Purify by Chromatography workup3->workup4 Final Product Final Product workup4->Final Product

Sources

Application

Scale-Up Manufacturing Protocol: Synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile via Turbo-Grignard Halogen-Metal Exchange

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized 1-arylcyclopentanols, such as 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile , presents a unique challenge in process chemistry. The target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized 1-arylcyclopentanols, such as 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile , presents a unique challenge in process chemistry. The target molecule contains a nitrile (–CN) group, which is highly electrophilic and typically incompatible with traditional Grignard reagent formation. Attempting to generate the Grignard reagent of 4-bromobenzonitrile using elemental magnesium metal often results in uncontrolled exothermic homocoupling or polymerization, as the newly formed organomagnesium species rapidly attacks the cyano groups of unreacted starting materials.

To bypass this limitation, this protocol leverages the "Turbo-Grignard" reagent (iPrMgCl·LiCl) [1]. The addition of lithium chloride breaks up the polymeric aggregates typically formed by standard Grignard reagents, drastically increasing the kinetic basicity and solubility of the complex [2]. This allows for a rapid, low-temperature (-20 °C) halogen-metal exchange. At this depressed temperature, the cyano group remains kinetically inert, allowing for the quantitative generation of the arylmagnesium intermediate before the introduction of the electrophile, 2-methylcyclopentanone.

Reaction Pathway & Workflow

Workflow Start 4-Bromobenzonitrile (1.0 eq) Exchange Halogen-Metal Exchange (THF, -20 °C, 1 h) Start->Exchange Reagent Turbo-Grignard iPrMgCl·LiCl (1.1 eq) Reagent->Exchange Intermediate Arylmagnesium Intermediate (4-Cyanophenyl)MgCl·LiCl Exchange->Intermediate Addition Nucleophilic Addition (THF, -20 °C to RT, 2 h) Intermediate->Addition Electrophile 2-Methylcyclopentanone (1.2 eq) Electrophile->Addition Quench Aqueous Quench (Sat. NH4Cl) Addition->Quench Product Crude 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile Quench->Product

Workflow for the Turbo-Grignard synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Quantitative Data: Materials & Stoichiometry

The following table outlines the stoichiometric requirements optimized for a 100 mmol scale-up batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Bromobenzonitrile182.021.018.20 gLimiting Reagent
iPrMgCl·LiCl (1.3 M in THF)149.331.184.6 mLMetalating Agent
2-Methylcyclopentanone98.141.211.78 gElectrophile
Tetrahydrofuran (Anhydrous)72.11-100.0 mLReaction Solvent
Saturated NH₄Cl (aq)--100.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-300.0 mLExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and reaction integrity at each critical phase.

Phase 1: Preparation of the Arylmagnesium Reagent
  • Reactor Preparation: Purge a 500 mL jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel with ultra-high purity Nitrogen (N₂) for 15 minutes.

  • Substrate Dissolution: Charge the reactor with 4-bromobenzonitrile (18.20 g, 100 mmol) and anhydrous THF (100 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Cooling: Circulate coolant to drop the internal reactor temperature to -20 °C.

  • Metalation: Charge the addition funnel with iPrMgCl·LiCl (84.6 mL, 1.3 M in THF). Begin dropwise addition at a rate that maintains the internal temperature strictly below -15 °C to prevent premature cyano-group attack.

  • Maturation: Once addition is complete, stir the mixture at -20 °C for 1 hour.

    • IPC 1 (Self-Validation): Withdraw a 0.1 mL aliquot, quench into 1 mL of sat. NH₄Cl, extract with 1 mL EtOAc, and analyze the organic layer via HPLC. Proceed to Phase 2 only when residual 4-bromobenzonitrile is < 2%.

Phase 2: Nucleophilic Addition
  • Electrophile Preparation: Dissolve 2-methylcyclopentanone (11.78 g, 120 mmol) in 20 mL of anhydrous THF.

  • Addition: Add the ketone solution dropwise to the arylmagnesium intermediate at -20 °C over 30 minutes.

  • Reaction Progression: Gradually adjust the jacket temperature to allow the reaction mixture to warm to room temperature (20–25 °C) over 2 hours.

    • IPC 2 (Self-Validation): Withdraw an aliquot and analyze via HPLC. The reaction is complete when the intermediate peak corresponding to the quenched arylmagnesium species is fully consumed.

Phase 3: Quench, Work-up, and Isolation
  • Quenching: Cool the reactor to 0 °C. Slowly add 100 mL of saturated aqueous NH₄Cl. Causality Note: A mild proton source is mandatory here; using strong acids (e.g., HCl) will catalyze the dehydration of the newly formed tertiary alcohol into an undesired alkene.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.

  • Purification: Purify the crude residue via recrystallization from heptane/ethyl acetate or via silica gel flash chromatography to isolate the pure 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Process Analytical Technology (PAT) & Quality Control

To guarantee the trustworthiness of the final Active Pharmaceutical Ingredient (API) intermediate, the isolated product must meet the following analytical specifications:

Analytical MethodTarget ParameterAcceptance Criteria
HPLC (UV 254 nm) Chemical Purity≥ 98.0% (Area %)
¹H NMR (CDCl₃) Structural IdentityConforms to structure; absence of starting materials. Specific markers: Aromatic AA'BB' system (~7.5-7.7 ppm), methyl doublet (~0.9 ppm).
FT-IR Functional GroupsSharp peak at ~2228 cm⁻¹ (C≡N stretch); Broad peak at ~3400 cm⁻¹ (O-H stretch).
Karl Fischer Moisture Content≤ 0.5% w/w
GC-MS Residual SolventsTHF ≤ 720 ppm, EtOAc ≤ 5000 ppm

Scale-Up & Stereochemical Considerations

  • Thermodynamic Control: The halogen-metal exchange is highly exothermic. At pilot scale (>1 kg), the dosing rate of the Turbo-Grignard reagent must be strictly coupled to the heat-removal capacity of the reactor jacket. Excursions above -10 °C during Phase 1 will result in a measurable drop in yield due to the oligomerization of the benzonitrile moiety.

  • Diastereoselectivity: The nucleophilic addition of the bulky (4-cyanophenyl)magnesium chloride complex to 2-methylcyclopentanone is stereoselective. The pre-existing methyl group at the C2 position of the cyclopentyl ring provides steric shielding. Consequently, the aryl nucleophile preferentially attacks the carbonyl carbon from the less hindered face (trans to the methyl group). This results in the hydroxyl group and the methyl group adopting a predominantly cis relationship in the final product.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900.[Link]

Method

Application Note: Chemoselective Synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile via Turbo Grignard Addition

Objective This application note details the optimized protocol for synthesizing 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile. The core challenge in this synthesis is the presence of a highly electrophilic cyano (-CN) gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective

This application note details the optimized protocol for synthesizing 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile. The core challenge in this synthesis is the presence of a highly electrophilic cyano (-CN) group on the aryl halide, which typically precludes the formation of stable Grignard reagents due to rapid self-condensation. By leveraging Knochel’s "Turbo Grignard" reagent (iPrMgCl·LiCl), researchers can achieve a rapid halogen-magnesium exchange at sub-zero temperatures, preserving the cyano moiety and enabling a highly chemoselective nucleophilic addition to the sterically hindered 2-methylcyclopentanone.

Mechanistic Rationale & Reaction Dynamics

The Challenge of Cyano-Bearing Grignard Reagents Standard organomagnesium preparation via direct magnesium insertion requires elevated temperatures. Under these conditions, the newly formed Grignard reagent immediately attacks the cyano group of unreacted starting material, leading to polymeric imine and ketone byproducts rather than the desired arylmagnesium halide.

The Turbo Grignard Solution To bypass this degradation, a halogen-metal exchange using isopropylmagnesium chloride (iPrMgCl) is employed. However, standard iPrMgCl reacts too slowly with electron-poor aryl bromides at low temperatures. The addition of stoichiometric Lithium Chloride (LiCl) forms the "Turbo Grignard" complex (iPrMgCl·LiCl)[1]. The LiCl effectively breaks down the polymeric aggregates of the organomagnesium species into highly reactive monomers[1].

This enhanced nucleophilicity accelerates the Br/Mg exchange, allowing it to reach >90% conversion at temperatures between -20 °C and -7 °C [2]. At these depressed temperatures, the cyano group is kinetically inert to the newly formed 4-cyanophenylmagnesium chloride, creating a stable, self-validating intermediate[2].

Steric Considerations in the Addition Phase 2-Methylcyclopentanone possesses an α-methyl group that introduces significant steric hindrance around the carbonyl carbon. The enhanced reactivity of the LiCl-coordinated arylmagnesium species is crucial for driving the nucleophilic addition to completion. The attack predominantly occurs from the less sterically hindered face, yielding a diastereomeric mixture favoring the trans relationship between the aryl group and the α-methyl group.

Experimental Workflow

G A 4-Bromobenzonitrile (Starting Material) B Turbo Grignard (iPrMgCl·LiCl) THF, -20 °C A->B C 4-Cyanophenylmagnesium Chloride (Stable Intermediate) B->C Br/Mg Exchange D 2-Methylcyclopentanone THF, -20 °C to RT C->D E Saturated NH4Cl Quench & Workup D->E Nucleophilic Attack F 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile (Product) E->F Protonation

Workflow for the Turbo Grignard synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and stoichiometric parameters required to prevent cyano-group degradation while maximizing the yield of the tertiary alcohol.

ParameterBr/Mg Exchange PhaseNucleophilic Addition Phase
Temperature -20 °C to -7 °C-20 °C warming to 25 °C
Time 1.5 – 2.0 hours2.0 – 4.0 hours
Reagent Equivalents 1.1 eq iPrMgCl·LiCl1.1 eq 2-Methylcyclopentanone
Solvent System Anhydrous THF (0.5 M)Anhydrous THF
Atmosphere Argon / NitrogenArgon / Nitrogen
Expected Conversion >95% (by GC-MS)>82% isolated yield
Step-by-Step Experimental Protocol

Safety & Preparation: All glassware must be rigorously flame-dried under vacuum and purged with argon. Organometallic reagents are highly sensitive to moisture and oxygen; trace water will prematurely protonate the Grignard intermediate to yield benzonitrile, destroying the stoichiometric balance.

Phase 1: Generation of 4-Cyanophenylmagnesium Chloride Complex

  • System Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Purge the system with argon for 10 minutes.

  • Substrate Loading: Charge the flask with 4-bromobenzonitrile (1.82 g, 10.0 mmol).

  • Solvation: Inject 10 mL of anhydrous Tetrahydrofuran (THF) via syringe. Stir until completely dissolved.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C.

  • Exchange Initiation: Slowly add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for an intramolecular cyano-attack.

  • Maturation: Stir the reaction mixture at -20 °C to -7 °C for 1.5 hours.

    • Self-Validation: The formation of the Grignard reagent can be verified by quenching a 0.1 mL aliquot in saturated NH4Cl and analyzing via GC-MS (confirming the disappearance of 4-bromobenzonitrile and the appearance of benzonitrile).

Phase 2: Nucleophilic Addition 7. Electrophile Preparation: In a separate flame-dried vial, dilute 2-methylcyclopentanone (1.08 g, 11.0 mmol) in 2 mL of anhydrous THF. 8. Addition: Ensure the Grignard solution is at -20 °C. Inject the 2-methylcyclopentanone solution dropwise over 15 minutes. 9. Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 25 °C). Stir for an additional 3 hours.

  • Causality: Warming is required to overcome the steric hindrance of the α-methyl group on the cyclopentanone ring, driving the addition to completion.

Phase 3: Quench and Isolation 10. Quenching: Cool the mixture to 0 °C and carefully quench by adding 15 mL of saturated aqueous NH4Cl solution.

  • Causality: NH4Cl provides a mild, buffered acidic environment. Strong acids (e.g., HCl) would cause the rapid dehydration of the newly formed tertiary alcohol into an alkene, while pure water would result in a stubborn, unfilterable magnesium hydroxide emulsion.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the diastereomeric mixture of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile as a crystalline solid.
References
  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Method of preparing organomagnesium compounds (EP1582524A1)
  • Title: Leaving Group Dependence of the Rates of Halogen–Magnesium Exchange Reactions Source: Organic Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with optimizing the synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with optimizing the synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

Synthesizing this tertiary alcohol involves the nucleophilic addition of a 4-cyanophenyl organometallic reagent to 2-methylcyclopentanone. This specific transformation is notoriously challenging due to two competing factors: the electrophilic vulnerability of the cyano (-CN) group during reagent preparation, and the high propensity of the sterically hindered 2-methylcyclopentanone to undergo enolization rather than 1,2-addition.

Below, we provide a comprehensive troubleshooting guide, mechanistic insights, and a validated protocol to push your reaction yields from sub-20% to >90%.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: When I attempt this reaction, I recover almost all of my starting 2-methylcyclopentanone. Why is the addition failing? A: You are observing enolization competing with nucleophilic addition . 2-Methylcyclopentanone is sterically hindered by the alpha-methyl group. Standard Grignard reagents are highly basic. Instead of attacking the sterically blocked carbonyl carbon, the Grignard reagent acts as a base and abstracts the alpha-proton, forming a magnesium enolate[1]. Upon aqueous quenching, this enolate simply reprotonates, returning your starting ketone. Solution: You must suppress the basicity of the nucleophile while enhancing the electrophilicity of the ketone. This is achieved by adding a soluble lanthanide salt, specifically LaCl₃·2LiCl [1][2].

Q2: Why should I use LaCl₃·2LiCl instead of standard Cerium(III) chloride (Imamoto's reagent)? A: While anhydrous CeCl₃ is effective at promoting 1,2-additions, it is highly insoluble in THF and requires a tedious, multi-day high-vacuum drying process at 160 °C to prevent the formation of unreactive oxychlorides[3][4]. Knochel’s LaCl₃·2LiCl complex is completely soluble in THF due to the incorporation of lithium chloride, which breaks down the lanthanide polymeric lattice[1]. This creates a homogeneous, highly oxophilic Lewis acid that coordinates to the ketone, completely suppressing enolization and driving the 1,2-addition forward[1][2].

Q3: My Grignard preparation from 4-bromobenzonitrile using magnesium turnings yields a complex mixture of oligomers. How do I preserve the cyano group? A: Standard magnesium insertion requires elevated temperatures (reflux) to initiate. At these temperatures, the newly formed Grignard reagent will immediately attack the electrophilic cyano group of unreacted starting material, leading to imine and ketone byproducts. Solution: You must use a Halogen-Metal Exchange strategy at low temperatures using a Turbo Grignard reagent (iPrMgCl·LiCl) . The stoichiometric addition of LiCl breaks up the unreactive polymeric aggregates of isopropylmagnesium chloride, forming a highly reactive monomeric ate-complex[5]. This allows the Br/Mg exchange to occur rapidly at -20 °C, a temperature at which the cyano group is kinetically frozen and protected from self-condensation.

Section 2: Mechanistic Pathway & Workflow Visualizations

To understand the causality of the protocol, review the logical flow of transmetalation and the competing reaction pathways below.

Workflow A 4-Bromobenzonitrile (Starting Material) B iPrMgCl·LiCl (Turbo Grignard) THF, -20°C, 30 min A->B C 4-Cyanophenylmagnesium Chloride Complex B->C Halogen-Metal Exchange D LaCl3·2LiCl (Lewis Acid) THF, 0°C C->D E Organolanthanum Intermediate (Reduced Basicity) D->E Transmetalation F 2-Methylcyclopentanone -78°C to 0°C E->F G 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile F->G 1,2-Nucleophilic Addition

Workflow for the synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile using Turbo Grignard.

Pathway Start 2-Methylcyclopentanone + 4-Cyanophenyl-MgX Enol Pathway A: Deprotonation (Standard Grignard) Start->Enol No Additive (High Basicity) Add Pathway B: 1,2-Addition (LaCl3·2LiCl Mediated) Start->Add LaCl3·2LiCl (Oxophilic Activation) Enolate Magnesium Enolate + Benzonitrile Byproduct Enol->Enolate Product Desired Tertiary Alcohol (High Yield) Add->Product

Competing pathways: LaCl3·2LiCl suppresses basicity-driven enolization to favor 1,2-addition.

Section 3: Quantitative Data Summary

The following tables summarize the critical impact of reagent selection on reaction yields, demonstrating why standard methodologies fail for this specific substrate combination.

Table 1: Effect of Reagent Generation Method on 4-Cyanophenyl Organometallic Yield

Generation MethodReagents & ConditionsResulting Active Reagent YieldPrimary Failure Mode
Direct Insertion Mg turnings, THF, Reflux< 10%Rapid oligomerization via -CN attack
Standard Exchange iPrMgCl, THF, 0 °C~ 40%Sluggish exchange, incomplete conversion
Turbo Grignard iPrMgCl·LiCl, THF, -20 °C> 95% Clean exchange, -CN group preserved

Table 2: Effect of Additives on 1,2-Addition to 2-Methylcyclopentanone

Additive UsedReaction State1,2-Addition YieldEnolization / Recovery
None Homogeneous15%85%
CeCl₃ (Anhydrous) Heterogeneous suspension75%20%
LaCl₃·2LiCl Homogeneous solution92% < 5%

Section 4: Step-by-Step Experimental Protocol

Safety & Prep: Ensure all glassware is flame-dried under vacuum and purged with Argon. THF must be anhydrous and inhibitor-free.

Step 1: Preparation of 4-Cyanophenylmagnesium Chloride (via Turbo Grignard)

  • Dissolve 4-bromobenzonitrile (1.0 equiv, 10.0 mmol) in anhydrous THF (0.5 M concentration) in a dry Schlenk flask under Argon.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv, 11.0 mmol) over 10 minutes.

  • Stir the mixture at -20 °C for 30 minutes. Note: Complete halogen-metal exchange can be verified by quenching a small aliquot with iodine and checking via GC-MS.

Step 2: Lewis Acid Transmetalation

  • To the newly formed Grignard solution, add a solution of LaCl₃·2LiCl (0.6 M in THF, 1.1 equiv, 11.0 mmol) dropwise while maintaining the temperature at -20 °C[1].

  • Allow the reaction mixture to warm to 0 °C and stir for 30 minutes. The solution will remain homogeneous, indicating successful transmetalation to the organolanthanum species[3].

Step 3: Nucleophilic Addition

  • Cool the reaction mixture down to -78 °C.

  • Add 2-methylcyclopentanone (0.9 equiv, 9.0 mmol) dropwise as a solution in anhydrous THF (2 mL).

  • Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over the course of 2 hours.

Step 4: Quenching and Workup

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Add deionized water to dissolve any precipitated inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile.

Section 5: References

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents Source: Angewandte Chemie International Edition URL:[Link]

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex Source: National Institute of Informatics (NII) URL:[Link]

  • Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Help with Grignard Reaction (Practical implementations of CeCl3 vs LaCl3) Source: Reddit (r/Chempros) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile in DMSO

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and formulation researchers working with 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and formulation researchers working with 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

Because this molecule features a highly lipophilic core (the 2-methylcyclopentyl and benzene rings) paired with polar functional groups (a hydrogen-bonding hydroxyl and a dipole-heavy nitrile), it exhibits complex solvation dynamics. Dimethyl sulfoxide (DMSO) is the industry standard for such compounds, but its unique physicochemical properties—such as a high freezing point and extreme hygroscopicity—require precise handling to prevent precipitation and ensure reproducible assay data.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular interactions at play:

  • The Solvent Match: DMSO is a polar aprotic solvent. Its highly polarized sulfoxide oxygen acts as a potent hydrogen-bond acceptor for the compound's hydroxyl (-OH) group, while its strong dipole stabilizes the benzonitrile (-CN) moiety [4].

  • The Moisture Threat: The nitrile group's solvation state is highly sensitive to protic interference. If DMSO absorbs atmospheric water, hydrogen bonding occurs at the nitrile nitrogen, altering its solvation energy and forcing the hydrophobic cyclopentyl ring out of solution [4].

  • The Temperature Bottleneck: DMSO freezes at approximately 18.5 °C [2]. Minor drops in ambient laboratory temperature drastically reduce the kinetic energy required to maintain the solute in the solvent cavity, leading to rapid crystallization.

Part 2: Quantitative Troubleshooting Matrix

The following self-validating matrix summarizes common failure modes and their immediate diagnostic checks.

Symptom / ObservationPrimary Mechanistic CauseDiagnostic CheckRecommended Action
Powder floats; resists dissolution High crystal lattice energy / PolymorphismVisual inspection against a dark backgroundWarm to 37 °C and sonicate for 10–15 mins.
Stock solution turns cloudy over time Moisture ingress into hygroscopic DMSOKarl Fischer titration (H₂O > 0.1%)Discard. Remake using anhydrous DMSO (≤0.005% H₂O).
Precipitation upon aqueous buffer addition "Solvent Shift" / Hydrophobic crashMeasure OD₆₀₀ (Turbidity indicates nano-precipitates)Limit final DMSO to <1%; use stepwise dilution.
Solution solidifies in the vial Ambient temperature dropped below 18.5 °CThermometer check of storage areaIncubate at 25 °C–37 °C until fully liquefied [2].

Part 3: Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in DMSO, but it crystallized overnight on the bench. Is the compound degrading? A: It is highly unlikely to be chemical degradation. DMSO has a relatively high freezing point of 18.2–18.5 °C [2]. If your laboratory HVAC system drops the room temperature overnight, the solvent begins to structurally organize, forcing the bulky lipophilic solute out of solution. Furthermore, if the vial was not purged with inert gas, the DMSO absorbed atmospheric moisture, which drastically lowers its solvent capacity for hydrophobic compounds. Fix: Warm the vial to 37 °C in a water bath and vortex vigorously. Aliquot into single-use vials, purge with Argon, and store at -20 °C.

Q2: When diluting my DMSO stock into PBS for a cell-based assay, the compound immediately "crashes out" into a milky suspension. How do I prevent this? A: This is a classic "solvent shift" precipitation. The molecule's hydrophobic 2-methylcyclopentyl group cannot be solvated by water. When DMSO is diluted into an aqueous buffer, the water molecules rapidly hydrogen-bond with the DMSO, effectively stripping the solvent away from your compound and leaving it exposed to an unfavorable aqueous environment [1]. Fix: Employ a co-solvent system or carrier protein. Pre-dilute the DMSO stock into a transitional solvent (like PEG-400), or ensure your aqueous buffer is supplemented with 0.1% BSA (Bovine Serum Albumin) to act as a hydrophobic carrier before adding the compound [1].

Q3: I am using sonication, but the powder still won't dissolve at 10 mM. Why? A: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can form strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrile nitrogen of another, creating a highly stable crystalline polymorph. Sonication provides cavitation energy, but if the solvent is cold, it may not overcome the lattice enthalpy. Fix: Combine thermal energy (heating to 40 °C) with mechanical energy (sonication).

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a Moisture-Free High-Concentration Stock (50 mM)

This protocol is a self-validating system designed to eliminate moisture-induced precipitation.

  • Desiccation: Dry the lyophilized compound in a vacuum desiccator for 12 hours prior to use to remove surface moisture.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, <0.005% water). Do not use standard cell-culture grade DMSO that has been opened multiple times.

  • Dissolution: Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of DMSO.

  • Energy Input: Vortex for 30 seconds. Place the vial in an ultrasonic water bath set to 37 °C for 10 minutes.

  • Validation Check: Hold the vial against a black background under a strong light source. The solution must be perfectly optically clear. Any light scattering indicates undissolved micro-crystals.

  • Storage: Purge the vial's headspace with Argon gas, seal tightly, and store at -20 °C in single-use aliquots to prevent freeze-thaw cycles.

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

Use this workflow to prevent hydrophobic crashing when transitioning from organic to aqueous media.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS or DMEM) supplemented with 0.1% BSA or 0.05% Tween-20 to provide hydrophobic pockets for the compound.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into an intermediate transitional solvent (e.g., pure PEG-400) to create a 5 mM intermediate stock.

  • Final Addition: While vigorously vortexing the supplemented aqueous buffer, inject the intermediate stock dropwise to reach the final desired concentration (e.g., 10 µM).

  • Validation Check: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. An OD₆₀₀ > 0.05 compared to a blank indicates nanoparticle aggregation, meaning the co-solvent ratio must be increased [1].

Part 5: Mechanistic Troubleshooting Workflow

SolubilityTroubleshooting Start Solubility Issue Detected Isolate Isolate the Phase of Failure Start->Isolate Phase1 Phase 1: Stock Preparation (Pure DMSO) Isolate->Phase1 Phase2 Phase 2: Assay Dilution (Aqueous Media) Isolate->Phase2 CheckTemp Check Temp & Moisture (DMSO freezes at ~18.5°C) Phase1->CheckTemp CheckBuffer Check Final DMSO % (Solvent Shift Effect) Phase2->CheckBuffer FixStock Warm to 37°C & Sonicate Verify Anhydrous DMSO CheckTemp->FixStock FixDilution Use Co-solvent (PEG-400) or Carrier Protein (BSA) CheckBuffer->FixDilution

Workflow for diagnosing and resolving solubility failures in DMSO and aqueous media.

References

  • Chemistry-Chemists. "TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO)." Available at: [Link]

  • PubChem. "4-(Amino(cyclopropyl)methyl)benzonitrile | C11H12N2 | CID 55282712." National Institutes of Health. Available at: [Link]

  • The Journal of Physical Chemistry B. "Probing Hydrogen Bonding Environments: Solvatochromic Effects on the CN Vibration of Benzonitrile." ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

The synthesis of this compound—typically achieved via the nucleophilic addition of a 4-cyanophenyl organometallic reagent to 2-methylcyclopentanone—presents a unique matrix of chemical challenges. The target molecule contains a highly sensitive tertiary, benzylic-like alcohol, an electrophilic cyano group, and two adjacent stereocenters. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the mechanistic origin of your impurities is the first step in eliminating them. The diagram below maps the optimal synthetic pathway against common failure modes.

G Start 4-Bromobenzonitrile + 2-Methylcyclopentanone Grignard Turbo-Grignard Formation (i-PrMgCl·LiCl, -7°C) Start->Grignard Br/Mg Exchange Addition Nucleophilic Addition & NH4Cl Quench Grignard->Addition Ketone Addition Impurity1 Wurtz Homocoupling (4,4'-dicyanobiphenyl) Grignard->Impurity1 High Temp / Excess Halide Impurity3 Nitrile Attack Byproducts (Oligomers/Imines) Grignard->Impurity3 Direct Mg Insertion Product 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile (cis/trans) Addition->Product Mild Workup (pH ~7) Impurity2 Dehydration Product (Alkene derivative) Addition->Impurity2 Acidic Quench (pH < 4)

Caption: Synthesis workflow for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile and primary impurity pathways.

Part 2: Troubleshooting FAQs

Q1: My crude mixture is dominated by oligomeric tars and a highly non-polar crystalline impurity rather than the desired tertiary alcohol. What went wrong?

The Causality: You likely attempted a direct insertion of magnesium metal into 4-bromobenzonitrile. Nitrile groups are highly electrophilic. As the Grignard reagent forms, it immediately attacks the cyano group of neighboring unreacted 4-bromobenzonitrile molecules, leading to imine formation and oligomeric tars. Furthermore, standard Grignard formation promotes Wurtz-type homocoupling, generating 4,4'-dicyanobiphenyl as a highly non-polar crystalline impurity[1]. The Solution: Abandon direct Mg insertion. Instead, utilize a halogen-metal exchange with Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl). By performing this exchange at -7 °C, the Br/Mg exchange occurs rapidly while the cyano group remains kinetically inert[2][3].

Q2: LC-MS analysis of my purified product shows a dominant mass of [M-H2O]+ instead of the expected target mass. How is the product degrading?

The Causality: The target molecule contains a tertiary alcohol situated directly adjacent to an aromatic ring. Protonation of this hydroxyl group during an acidic workup leads to the loss of water, forming an exceptionally stable tertiary-benzylic carbocation. This intermediate rapidly undergoes E1 elimination to form the dehydrated alkene impurity (e.g., 4-(2-methylcyclopent-1-enyl)benzonitrile)[4][5]. The Solution: Never use strong acids (e.g., HCl or H2SO4) to quench this reaction. The workup must remain strictly neutral or slightly basic. Use saturated aqueous ammonium chloride ( NH4​Cl ) or a mild phosphate buffer.

Q3: My NMR spectrum shows peak doubling for the methyl and cyclopentyl protons, and TLC shows an elongated, "figure-eight" spot. Is my product impure?

The Causality: 2-Methylcyclopentanone is a chiral molecule (typically supplied as a racemate). When the aryl Grignard reagent attacks the carbonyl carbon, it creates a new stereocenter at the C1 position. Because the existing methyl group at C2 sterically hinders one face of the ring, the nucleophilic attack yields a mixture of cis and trans diastereomers[6][7]. Diastereomers have distinct physical properties, leading to peak doubling in NMR and partial separation on TLC. The Solution: The elongated TLC spot is the two diastereomers partially resolving. To isolate a single isomer, you must perform high-resolution silica gel chromatography using a shallow solvent gradient, or utilize selective recrystallization.

Part 3: Quantitative Impurity Profile

Use the table below to identify and isolate specific impurities based on their physicochemical behavior during purification.

Impurity / ComponentStructural Origin & CausalityRelative Polarity (TLC Rf)*Recommended Removal Strategy
4,4'-Dicyanobiphenyl Wurtz homocoupling during Grignard formation[8].Very Low (Rf ~ 0.8)Elutes in pure hexanes. Trituration of crude solid with cold hexanes.
Alkene Derivative Acid-catalyzed E1 dehydration of the tertiary alcohol[5].Low (Rf ~ 0.7)Elutes early in chromatography. Prevent via neutral NH4​Cl quench.
Unreacted Ketone Incomplete nucleophilic addition to 2-methylcyclopentanone.Medium (Rf ~ 0.5)Easily separated via standard silica gel chromatography.
Target Product (trans) Nucleophilic attack from the less hindered face[7].High (Rf ~ 0.35)High-resolution chromatography (2% 10% EtOAc/Hexanes).
Target Product (cis) Nucleophilic attack from the more hindered face[7].High (Rf ~ 0.30)High-resolution chromatography (2% 10% EtOAc/Hexanes).

*Note: Rf values are approximate and based on a 10% EtOAc in Hexanes solvent system on standard silica gel.

Part 4: Self-Validating Experimental Protocol

To ensure high yields and prevent the formation of the impurities listed above, follow this self-validating protocol utilizing the Turbo-Grignard methodology.

Step 1: Halogen-Metal Exchange (Turbo-Grignard)
  • Setup: Flame-dry a Schlenk flask under argon. Charge the flask with 4-bromobenzonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to precisely -7 °C using an ice/brine bath. Causality: Temperatures above 0 °C will trigger self-condensation of the cyano group.

  • Addition: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 15 minutes[3].

  • Validation Checkpoint: After 2 hours, withdraw a 0.1 mL aliquot, quench it in 1 mL of methanol, and analyze via GC-MS. The presence of benzonitrile (formed by quenching the aryl Grignard) should be >95%, with <5% residual 4-bromobenzonitrile[9]. Do not proceed until this conversion is confirmed.

Step 2: Nucleophilic Addition
  • Reagent Addition: While maintaining the reaction at -7 °C, add 2-methylcyclopentanone (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to stir for 1 hour at -7 °C, then slowly warm to room temperature over 2 hours.

Step 3: Mild Quench and Workup
  • The Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous NH4​Cl (equal volume to THF).

  • Validation Checkpoint: Dip pH indicator paper into the aqueous layer. It must read between pH 6.5 and 7.5. If it is acidic (pH < 5), you risk E1 dehydration of the tertiary alcohol[4].

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature no higher than 30 °C.

Step 4: Diastereomeric Separation
  • Chromatography: Load the crude mixture onto a high-resolution silica gel column.

  • Elution: Run a shallow gradient starting at 2% EtOAc in Hexanes to elute non-polar impurities (Wurtz coupling products and alkenes). Slowly increase to 10% EtOAc to elute the trans and cis diastereomers of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile sequentially[10].

Part 5: References

  • Method of preparing organomagnesium compounds (EP1582524B1) . European Patent Office. Available at:

  • Technical Support Center: Scaling Up Grignard Purification . Benchchem. Available at:

  • Summary of Reactions - Dehydration of Alcohols . Chemistry LibreTexts. Available at:

  • Comparative Spectroscopic Analysis of 1-Butyl-2-methylcyclopentyl derivatives . RSC Advances. Available at:

Sources

Optimization

Optimizing mobile phase for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile chromatography

Technical Support Center: Mobile Phase Optimization for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Overview Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mobile Phase Optimization for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Overview Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when developing robust chromatographic methods for complex pharmaceutical intermediates. The compound 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile presents a unique chromatographic profile: it is a neutral, hydrophobic molecule featuring a highly polar, dipole-rich benzonitrile moiety, a hydrogen-bonding tertiary hydroxyl group, and an aliphatic methylcyclopentyl ring with two adjacent stereocenters (C1 and C2).

This guide provides self-validating troubleshooting protocols and mechanistic insights to optimize both Reversed-Phase (RP-HPLC) purity methods and Chiral separations.

Module 1: Reversed-Phase (RP-HPLC) Troubleshooting & Optimization

Q1: I am observing poor peak shape and co-elution with structurally similar impurities on my C18 column. How do I select the best organic modifier? Causality & Insight: The choice of organic modifier fundamentally alters the selectivity ( α ) of your separation due to specific intermolecular interactions. 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has dual character: the benzonitrile group is a strong dipole, while the hydroxyl group acts as a hydrogen bond donor/acceptor.

  • Acetonitrile (ACN): Aprotic with a strong dipole moment. It competes effectively for the dipole-dipole interactions of the nitrile group. While it provides lower backpressure and high efficiency, it may mask subtle differences between positional isomers.

  • Methanol (MeOH): Protic and capable of hydrogen bonding. It interacts directly with the tertiary hydroxyl group on the cyclopentyl ring. If your impurities involve modifications to the hydroxyl group (e.g., dehydration products), MeOH will maximize selectivity.

  • Tetrahydrofuran (THF): A strong hydrogen bond acceptor that alters shape selectivity. It is particularly useful for separating rigid, bulky ring systems.

Protocol Standard: We recommend employing the Solvent Triangle Optimization approach [1]. By systematically scouting binary and ternary mixtures of Water/ACN, Water/MeOH, and Water/THF, you can map the selectivity space and isolate the exact thermodynamic interactions required to pull apart critical pairs.

Q2: Since the molecule is neutral, does the pH of the aqueous mobile phase matter? Causality & Insight: Yes, but not for the analyte itself. The tertiary hydroxyl group has a pKa > 14, and the nitrile is neutral; thus, the molecule remains un-ionized across the standard HPLC pH range (pH 2–10). However, the stationary phase is highly sensitive to pH. Uncapped residual silanols on the silica support become ionized (SiO⁻) above pH 4.0. These ionized silanols can engage in secondary dipole-ion interactions with the highly polarized benzonitrile group, leading to peak tailing. Solution: Buffer the aqueous phase to pH 2.5–3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This suppresses silanol ionization, ensuring retention is driven purely by predictable hydrophobic partitioning.

RPHPLC_Logic Start RP-HPLC Method Development 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Aqueous Aqueous Phase Set pH 2.5 (0.1% Formic Acid) to suppress silanols Start->Aqueous OrgScout Organic Modifier Scouting (Solvent Triangle) Aqueous->OrgScout ACN Acetonitrile Targets Nitrile Dipole OrgScout->ACN MeOH Methanol Targets Hydroxyl H-Bonding OrgScout->MeOH THF THF Targets Shape Selectivity OrgScout->THF Ternary Ternary Blend Optimization (e.g., Water / ACN / MeOH) ACN->Ternary MeOH->Ternary THF->Ternary

RP-HPLC Method Development Logic for Neutral, Dipole-Rich Analytes.

Module 2: Chiral Separation (Stereoisomer Resolution)

Q3: The molecule has two chiral centers. How do I resolve the resulting four stereoisomers? Causality & Insight: With chiral centers at C1 and C2 of the cyclopentyl ring, the compound exists as two diastereomeric pairs: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R).

  • Diastereomer Separation: Diastereomers possess different physical properties (e.g., dipole moments, spatial footprint). They can typically be resolved on a standard achiral C18 column using the optimized RP-HPLC method from Module 1.

  • Enantiomer Separation: Enantiomers require a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated/immobilized on silica) are the gold standard[2]. The separation mechanism relies on the analyte entering the chiral helical grooves of the polysaccharide. The benzonitrile group engages in π−π interactions with the phenyl groups of the CSP, while the hydroxyl group forms critical hydrogen bonds with the carbamate linkages [3].

Q4: Should I use Normal Phase (NP) or Polar Organic (PO) mode for the chiral separation? Causality & Insight:

  • Normal Phase (Hexane/Isopropanol): The traditional approach. Hexane drives the hydrophobic benzonitrile group into the chiral cavity, while the alcohol modifier (IPA or Ethanol) modulates the hydrogen bonding between the analyte's hydroxyl group and the CSP.

  • Polar Organic Mode (100% ACN or MeOH): Often provides higher efficiency and distinct selectivity profiles. In PO mode, the bulk solvent is highly polar, which fundamentally alters the thermodynamic driving force of the analyte-CSP interaction [2]. If NP fails to resolve the enantiomers, switching to PO mode on an immobilized polysaccharide column (e.g., Chiralpak IA or IB) is the most statistically successful next step.

Chiral_Workflow Mix 4-Stereoisomer Mixture (2 Diastereomeric Pairs) Dia Step 1: Resolve Diastereomers (Achiral C18 RP-HPLC) Mix->Dia Enan Step 2: Resolve Enantiomers (Polysaccharide CSP) Dia->Enan NP Normal Phase Screen Hexane / IPA / EtOH Enan->NP PO Polar Organic Screen 100% ACN or MeOH Enan->PO Eval Evaluate Resolution (Rs > 1.5) NP->Eval PO->Eval Success Method Validated Eval->Success Yes Fail Change Chiral Selector (Amylose -> Cellulose) Eval->Fail No

Chiral Separation Decision Tree for Multi-Stereocenter Analytes.

Module 3: Self-Validating Methodologies & Data Presentation

Data Summary: Mobile Phase Modifiers

ModifierModePrimary Intermolecular InteractionEffect on 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
0.1% Formic Acid (Aq) RP-HPLCIon suppression (Stationary Phase)Suppresses silanol ionization; sharpens peak shape.
Acetonitrile RP-HPLCDipole-DipoleCompetes with nitrile group; reduces retention time.
Methanol RP-HPLCHydrogen BondingInteracts with C1-hydroxyl; improves selectivity for des-hydroxy impurities.
Hexane / IPA Chiral (NP)Steric / H-BondingDrives analyte into chiral cavity; IPA modulates H-bonding with carbamate.
100% Methanol Chiral (PO)Polar / H-BondingAlters thermodynamic equilibrium; often reverses enantiomer elution order.

Protocol 1: Step-by-Step RP-HPLC Mobile Phase Scouting This protocol acts as a self-validating system: if Step 3 yields co-elution across all modifiers, the failure is mathematically isolated to the stationary phase chemistry, dictating an immediate column change (e.g., C18 to Phenyl-Hexyl).

  • Preparation: Prepare a 1 mg/mL sample of the compound in 50:50 Water:ACN.

  • Aqueous Baseline: Prepare Mobile Phase A as Water with 0.1% Formic Acid (pH ~2.7).

  • Gradient Scouting: Run three separate linear gradients (5% to 95% Organic over 15 minutes) using three different Mobile Phase B solvents:

    • Run 1: B = Acetonitrile

    • Run 2: B = Methanol

    • Run 3: B = 50:50 Acetonitrile:Methanol

  • Evaluation: Calculate the resolution ( Rs​ ) and peak asymmetry ( As​ ) for the main peak and its closest eluting impurity.

  • Optimization: Select the organic modifier that yields Rs​>1.5 . If As​>1.2 (tailing), increase the buffer concentration or verify column frit health.

Protocol 2: Chiral Method Development Workflow

  • Column Selection: Install an immobilized amylose-based CSP (e.g., Chiralpak IA) to allow solvent flexibility across all modes [3].

  • Normal Phase Screen: Equilibrate with Hexane:IPA (90:10). Inject sample. If retention is too high ( k′>10 ), increase IPA to 20%.

  • Polar Organic Screen: If NP fails to provide baseline resolution, flush the column with 100% Isopropanol (to transition safely), then equilibrate with 100% Acetonitrile.

  • Temperature Tuning: Chiral recognition is an enthalpy-driven process. If partial resolution is achieved, lower the column compartment temperature from 25°C to 15°C to increase the residence time within the chiral cavity.

References

  • Harvey, D. T., et al. "Using a Solvent Triangle to Optimize an HPLC Separation." Analytical Sciences Digital Library, 2013. Available at:[Link]

  • MDPI. "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography." Molecules, 2024. Available at:[Link]

  • LCGC International. "Playing with Selectivity for Optimal Chiral Separation." Chromatography Online, 2023. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Derivatives

Welcome to the technical support center for the synthesis of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this class of sterically hindered molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and achieve your synthetic goals.

Introduction to the Challenge: The "Fat Goalie" Problem

The synthesis of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile derivatives presents a classic case of steric hindrance. Imagine a hockey goalie who is so large they block the entire net; this is analogous to the challenge faced by incoming nucleophiles when trying to attack the carbonyl carbon of 2-methylcyclopentanone derivatives.[1] The bulky methyl group adjacent to the carbonyl creates a significant spatial barrier, impeding the approach of reagents and often leading to low yields or undesired side reactions.[1][2] This guide will equip you with the strategies to "score" past this "fat goalie" and successfully synthesize your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile derivatives, particularly during the crucial nucleophilic addition step to the 2-methylcyclopentanone precursor.

Problem 1: Low to no yield of the desired tertiary alcohol when using a Grignard reagent.

Cause: This is a primary consequence of steric hindrance. The bulky Grignard reagent (e.g., 4-cyanophenylmagnesium bromide) is sterically blocked by the methyl group on the cyclopentanone ring. Instead of the desired nucleophilic addition, several side reactions can dominate.[3][4]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon and forming an enolate. Upon workup, this regenerates the starting ketone, leading to low conversion.[3][4]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol.[3][4]

Solutions:

  • Switch to a Less Hindered Organometallic Reagent:

    • Organolithium Reagents: Organolithium reagents are generally more reactive and less basic than their Grignard counterparts, which can favor nucleophilic addition over deprotonation.[5] However, with highly hindered ketones, deprotonation can still be a competitive pathway.[6]

    • Organocerium Reagents (with Organolithiums): The use of cerium chloride (CeCl₃) in conjunction with an organolithium reagent can significantly enhance the nucleophilicity of the organometallic species while reducing its basicity. This often leads to cleaner additions to sterically hindered and enolizable ketones.[6]

  • Employ Chelation Control:

    • If your substrate has a chelating group (e.g., a hydroxyl or methoxy group) at a suitable position, you can use it to your advantage. A chelating metal can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, locking the conformation of the molecule.[7][8] This can expose one face of the carbonyl to nucleophilic attack, potentially overcoming the steric hindrance from the methyl group.[7]

  • Modify Reaction Conditions:

    • Lower Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the kinetically controlled addition product over side reactions.[6]

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of organometallic reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for Grignard and organolithium reactions.[9][10] In some cases, using a non-polar solvent with organolithium reagents has been shown to improve addition to hindered ketones.[6]

Problem 2: Difficulty with the Reformatsky Reaction.

Cause: The Reformatsky reaction, which utilizes an organozinc reagent generated from an α-haloester, is another valuable tool for forming β-hydroxy esters.[11][12] While zinc enolates are less basic than Grignard or organolithium reagents, severe steric hindrance can still impede their addition to the carbonyl group.[11]

Solutions:

  • Activation of Zinc: Ensure the zinc metal is highly activated. This can be achieved by various methods, such as treatment with dilute HCl, washing with ethanol and ether, and drying under vacuum.

  • Catalytic Assistance: The use of additives can promote the reaction. For instance, copper-catalyzed Reformatsky reactions have been shown to be effective.[11]

  • Alternative Metals: In some cases, other metals like samarium(II) iodide (SmI₂) or chromium(II) chloride (CrCl₂) can mediate Reformatsky-type reactions with improved yields and diastereoselectivity, even with hindered substrates.[13]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major issue in this specific synthesis?

A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms.[2] In the synthesis of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile derivatives, the methyl group at the 2-position of the cyclopentanone ring acts as a bulky shield, physically blocking the approach of nucleophiles to the adjacent carbonyl carbon.[1] This significantly slows down or prevents the desired reaction.[2]

Q2: Are there any strategies to temporarily modify the ketone to reduce steric hindrance?

A2: Yes, the use of protecting groups can be an effective, albeit multi-step, strategy.[14][15] You could, for example, protect the carbonyl group as an acetal or ketal, which is unreactive towards many nucleophiles.[14][16] This would allow you to perform other transformations on the molecule without interference. However, this approach doesn't directly solve the problem of adding the 4-cyanophenyl group to the hindered carbon. A more relevant, though conceptually advanced, strategy involves temporarily creating a more rigid ring system to control the orientation of the methyl group, a concept sometimes referred to as using "chemical handcuffs."[17]

Q3: Can computational chemistry help in predicting the success of a particular reagent or reaction condition?

A3: Absolutely. Computational modeling can be a powerful tool to predict transition state energies and reaction pathways. By calculating the activation energy for nucleophilic addition versus competing side reactions like enolization for different reagents, you can gain insights into which approach is most likely to be successful. This can save significant time and resources in the lab by prioritizing the most promising experimental conditions.

Q4: How does chelation control work to overcome steric hindrance?

A4: Chelation control relies on the formation of a cyclic complex between a metal ion and two or more coordinating groups on the substrate molecule.[7][8] For example, if your 2-methylcyclopentanone precursor has a hydroxyl group at the 5-position, a metal from the organometallic reagent (like Mg in a Grignard reagent) can coordinate to both the carbonyl oxygen and the hydroxyl oxygen. This forms a rigid, five- or six-membered ring that locks the conformation of the cyclopentane ring.[7] This fixed conformation may orient the bulky methyl group away from one of the faces of the carbonyl, creating a less hindered pathway for the nucleophile to attack.[7][8]

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for Nucleophilic Addition to 2-Methylcyclopentanone
EntryNucleophileAdditiveSolventTemperature (°C)Outcome
14-cyanophenyl-MgBrNoneTHF0 to rtLow yield, significant starting material recovery
24-cyanophenyl-LiNoneDiethyl Ether-78Moderate yield, some enolization
34-cyanophenyl-LiCeCl₃THF-78Good to excellent yield of desired tertiary alcohol
4Reformatsky ReagentNoneBenzeneRefluxLow to moderate yield
Protocol 1: General Procedure for Cerium-Mediated Addition of an Organolithium Reagent
  • Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O at 140 °C under high vacuum for several hours until a fine, free-flowing powder is obtained.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF. Stir the resulting slurry vigorously for at least 2 hours at room temperature.

  • Addition of Organolithium: Cool the slurry to -78 °C (dry ice/acetone bath). To this, add a solution of the organolithium reagent (e.g., 4-cyanophenyl-lithium, 1.1 equivalents) in an appropriate solvent dropwise.

  • Substrate Addition: After stirring for 30-60 minutes, add a solution of the 2-methylcyclopentanone derivative (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Strategy: Decision Workflow

The following diagram illustrates a decision-making workflow for tackling the synthesis.

troubleshooting_workflow Troubleshooting Steric Hindrance start Start: Low Yield in Synthesis check_reagent Initial Reagent: Grignard? start->check_reagent switch_to_organolithium Switch to Organolithium Reagent check_reagent->switch_to_organolithium Yes other_methods Consider Alternative Methods: - Reformatsky Reaction - Chelation Control - Protecting Groups check_reagent->other_methods No grignard_yes Yes grignard_no No organolithium_success Improved Yield? switch_to_organolithium->organolithium_success success Success: Optimize Conditions organolithium_success->success Yes add_cerium Add CeCl3 (Organocerium Reagent) organolithium_success->add_cerium No organolithium_yes Yes organolithium_no No cerium_success Improved Yield? add_cerium->cerium_success cerium_success->success Yes cerium_success->other_methods No cerium_yes Yes cerium_no No

Caption: A decision tree for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2024, March 26). Protecting group. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide. Retrieved from [Link]

  • Institute of Chemistry Ceylon. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

  • Redeot. (2026, March 24). GRIGNARD REACTION WITH KETONE. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Walsh, P. J., & El-Awa, A. (2008). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2419-2428. [Link]

  • University of Canterbury. (n.d.). Stereoselectivity in organic synthesis. Retrieved from [Link]

  • EurekAlert!. (2026, April 9). "Bulky" molecular shields: A new strategy to supercharge single-atom catalysts for zinc-air batteries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Origins of stereoselectivity in the chelation-controlled addition of alkyl radicals to α-methylene-γ-oxycarboxylic acid esters. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Floreancig, P. E. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Retrieved from [Link]

  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). recent advances & perspectives in the asymmetric reformatsky reaction. Retrieved from [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, July 16). Reformatsky Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]

  • Arkivoc. (n.d.). Stereoselective conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. Retrieved from [Link]

  • Pearson. (n.d.). The Reformatsky reaction is an addition reaction in which an orga.... Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • PMC. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]

  • Chemistry Steps. (2025, April 20). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • YouTube. (2024, July 18). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. Retrieved from [Link]

  • ACS Publications. (2013, August 13). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]

  • PMC. (n.d.). Rules of Nucleophilic Additions to Zigzag Nanographene Diones. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]

  • Google Patents. (n.d.). US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • PMC. (n.d.). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

Sources

Optimization

Best recrystallization solvents for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Welcome to the Technical Support Center for the isolation and purification of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile . This guide is designed for process chemists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile .

This guide is designed for process chemists and drug development professionals. Due to the amphiphilic nature of this intermediate—combining a highly polar, aprotic benzonitrile core with a lipophilic cyclopentyl ring and a strongly hydrogen-bonding tertiary alcohol—crystallization can be highly unpredictable. This portal provides the theoretical grounding, validated protocols, and troubleshooting logic required to achieve high-purity crystalline recovery.

Solvent Selection Matrix

The presence of the tertiary hydroxyl group creates a massive metastable zone, making this molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Selecting a solvent system that balances hydrogen-bond disruption with lipophilic solubility is critical.

Solvent SystemCrystallization TypeExpected RecoveryLLPS RiskMechanistic Rationale
EtOAc / n-Heptane Hybrid (Cooling + Antisolvent)>85% Low EtOAc disrupts the -OH hydrogen bonding and dissolves the polar nitrile; heptane efficiently forces the lipophilic cyclopentyl ring out of solution[2].
Isopropanol (IPA) Cooling~70%ModerateThe alcohol provides a good temperature-dependent solubility gradient, but the structural similarity to the tertiary -OH can lead to solvent entrapment.
Toluene / Hexane Hybrid (Cooling + Antisolvent)~75%HighToluene is excellent for benzonitriles, but the steep solubility curve upon hexane addition often leads to rapid supersaturation and oiling out.
Methanol / Water Hybrid (Cooling + Antisolvent)<40%ExtremeThe hydrophobic cyclopentyl group strongly resists water, causing immediate phase separation (emulsion) rather than crystalline nucleation[1].

Standard Operating Procedure (SOP): EtOAc / n-Heptane Hybrid Crystallization

To maximize yield and prevent the entrapment of impurities, we recommend a hybrid cooling-antisolvent approach[3]. This protocol is self-validating; by forcing the solution to the exact cloud point and reversing it, you guarantee an optimal supersaturation ratio before cooling.

Step 1: Primary Dissolution

  • Suspend the crude 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile in a minimum volume of Ethyl Acetate (approx. 3-5 mL per gram of crude).

  • Heat the mixture to 60 °C under gentle agitation until complete dissolution is achieved.

Step 2: Antisolvent Titration (Cloud Point Determination) 3. Maintain the temperature at 60 °C. 4. Slowly titrate n-Heptane dropwise into the solution until a faint, persistent turbidity (the cloud point) is observed. This indicates the absolute limit of solubility at this temperature.

Step 3: Thermal Redissolution 5. Add hot Ethyl Acetate dropwise (typically 1-2 mL) just until the solution becomes completely clear again. Causality Note: This step ensures the system is slightly undersaturated at 60 °C, preventing premature crash-out and oiling.

Step 4: Metastable Seeding 6. Cool the solution slowly to 50 °C. 7. Introduce 1-2% w/w of pure 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile seed crystals. Allow the system to age for 30 minutes to establish a robust crystal lattice foundation.

Step 5: Controlled Cooling Ramp 8. Apply a strict linear cooling ramp of 0.5 °C/min down to 0–5 °C. Causality Note: Rapid cooling spikes the supersaturation ratio, driving the system into the LLPS regime rather than the nucleation regime[4].

Step 6: Isolation 9. Isolate the resulting crystals via vacuum filtration (Büchner funnel). 10. Wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) n-Heptane to displace any residual mother liquor. Dry under vacuum at 40 °C for 12 hours.

Troubleshooting & FAQs

Q1: My solution turns into a milky emulsion instead of forming solid crystals. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[5]. Because your molecule has competing functional groups (a polar nitrile and a lipophilic cyclopentane), high supersaturation forces the solute to separate into a dense, solute-rich liquid phase rather than organizing into a solid crystal lattice[1]. Resolution: Reheat the mixture until it is a homogeneous clear solution. Add 5-10% v/v of your good solvent (EtOAc) to lower the overall concentration, and reduce your cooling rate to 0.1 °C/min.

Q2: If my compound oils out, does it affect the chemical purity of the final product? A2: Yes, severely. Oiling out is highly detrimental to purity. The solute-rich oil phase acts as an excellent organic solvent for structurally similar impurities (such as unreacted starting materials or regioisomers)[5]. When this oil eventually solidifies into a glassy matrix upon further cooling, it permanently traps these impurities. You must redissolve and restart the crystallization if LLPS occurs.

Q3: I have a completely clear solution at 0 °C, but no crystals are forming. How do I induce nucleation? A3: The tertiary alcohol in your compound forms highly stable hydrogen-bonded networks with the solvent, creating an abnormally wide metastable zone[6]. The thermodynamic barrier to nucleation is too high. Resolution: You must provide high-energy nucleation sites. If seed crystals are unavailable, use a clean glass stirring rod to vigorously scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards and localized kinetic energy will instantly induce primary nucleation.

Mechanistic Workflow for Phase Separation

Below is the logical decision tree for managing the critical observation phase of the crystallization workflow.

G Start Hot Saturated Solution (EtOAc / Heptane) Cooling Slow Cooling (0.5 °C/min) Start->Cooling Observe Observation at Cloud Point Cooling->Observe Crystals Crystal Nucleation (Solid Particles) Observe->Crystals Oiling Liquid-Liquid Phase Separation (Milky Emulsion) Observe->Oiling ActionCrystals Continue Cooling to 0 °C Isolate via Filtration Crystals->ActionCrystals ActionOiling Reheat to Clear Solution Add 5% v/v EtOAc Oiling->ActionOiling Seed Add Seed Crystals at Metastable Zone ActionOiling->Seed Seed->Cooling

Fig 1: Decision tree for managing liquid-liquid phase separation during crystallization.

References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL: [Link]

  • Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: PubMed Central (PMC) URL: [Link]

  • Title: Ethyl Acetate vs n-Heptane: Solvent Use Efficiency Source: PatSnap URL: [Link]

  • Title: Nucleation Kinetics Estimated by Using the Modified Induction Time in Cooling Crystallization Source: J-Stage (Journal of Chemical Engineering of Japan) URL: [Link]

  • Title: Guide for Crystallization Source: University of Fribourg URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra analysis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Comparative Guide: Advanced 1H and 13C NMR Strategies for the Structural Elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Advanced 1H and 13C NMR Strategies for the Structural Elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare NMR solvent systems and spectrometer platforms for the optimal structural and stereochemical elucidation of sterically constrained cyclopentyl derivatives.

Executive Summary & The Analytical Challenge

The molecule 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile presents a classic challenge in pharmaceutical NMR analysis. It features a sterically constrained cyclopentyl ring with two contiguous stereocenters (C1 and C2). Determining the relative stereochemistry (cis/trans relationship between the C1-hydroxyl and C2-methyl groups) is critical for structure-activity relationship (SAR) studies.

This guide compares the performance of standard analytical approaches (400 MHz Room Temperature (RT) Probe in CDCl3) against advanced configurations (600 MHz CryoProbe in DMSO-d6), providing experimental data and self-validating protocols to ensure unambiguous structural assignment.

Performance Comparison 1: Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally dictates the amount of stereochemical information that can be extracted from the tertiary alcohol.

  • Standard Approach (CDCl3): In non-polar solvents like CDCl3, the C1-OH proton undergoes rapid intermolecular chemical exchange. Because the exchange rate ( kex​ ) is much faster than the NMR timescale, the signal broadens into a featureless hump (~2.50 ppm). This rapid exchange destroys any spatial magnetization transfer, making it impossible to observe Nuclear Overhauser Effect (NOE) correlations from the hydroxyl group.

  • Advanced Approach (DMSO-d6): DMSO acts as a strong hydrogen-bond acceptor. By forming a stable hydrogen bond with the C1-OH proton, DMSO drastically reduces the intermolecular exchange rate ( kex​≪Δν ). This shifts the system into the slow-exchange regime, rendering the -OH proton as a sharp, well-defined singlet (~4.82 ppm). This "locking" mechanism is critical: it enables the observation of strong NOESY cross-peaks between the C1-OH and the C2-CH3, definitively establishing their relative cis or trans orientation. Accurate referencing of these solvent peaks is paramount for data integrity, as established by[1].

Performance Comparison 2: Spectrometer Platforms (400 MHz RT vs. 600 MHz CryoProbe)

The cyclopentyl ring contains several chemically similar methylene protons (C3, C4, C5) that complicate multiplet analysis.

  • 400 MHz (RT Probe): At lower magnetic fields, the structurally similar methylene protons suffer from severe second-order coupling effects (where the scalar coupling constant J is comparable to the chemical shift difference Δν ). This results in a "roofing effect" and a complex, unresolvable multiplet envelope between 1.50 and 2.10 ppm.

  • 600 MHz (CryoProbe): Upgrading to a 600 MHz spectrometer increases the Larmor frequency, enhancing the Δν/J ratio. This disperses the signals toward first-order behavior, allowing for precise J -coupling extraction. Furthermore, the CryoProbe technology—which cools the RF coil and preamplifier to ~20 K using helium gas—dramatically reduces Johnson-Nyquist thermal noise. This provides a 3-4x enhancement in the Signal-to-Noise (S/N) ratio, which is vital for acquiring high-fidelity 2D 13C HMBC data to map the quaternary C1 carbon to the benzonitrile moiety, a technique extensively detailed in [2].

Comparative Experimental Data

The following table summarizes the quantitative performance and chemical shift dispersion of the two analytical approaches.

Structural Position1H NMR (CDCl3, 400 MHz)1H NMR (DMSO-d6, 600 MHz)13C NMR (DMSO-d6, 600 MHz)
C1-OH (Hydroxyl) ~2.50 ppm (br s, 1H) Exchanges4.82 ppm (s, 1H) Locked-
C2-CH3 (Methyl) 0.85 ppm (d, J=7.1 Hz, 3H)0.78 ppm (d, J=7.0 Hz, 3H)13.5 ppm
C2-H (Methine) 2.25 ppm (m, 1H)2.10 ppm (m, 1H)45.2 ppm
C3, C4, C5 (CH2) 1.50 - 2.10 ppm (Overlapping)1.45 - 1.95 ppm (Resolved)22.4, 24.1, 40.5 ppm
C1 (Quaternary) --82.3 ppm
Ar-H (ortho to CN) 7.65 ppm (d, J=8.4 Hz, 2H)7.82 ppm (d, J=8.5 Hz, 2H)132.4 ppm
Ar-H (meta to CN) 7.55 ppm (d, J=8.4 Hz, 2H)7.68 ppm (d, J=8.5 Hz, 2H)126.7 ppm
Ar-C (ipso to CN) --109.2 ppm
C≡N (Nitrile) --119.5 ppm

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the following step-by-step workflow incorporates built-in validation checkpoints.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d6. Add 0.05% (v/v) Tetramethylsilane (TMS).

  • Causality/Validation: TMS acts as an absolute internal zero-point ( 0.00 ppm). This self-validates the chemical shift axis, ensuring that slight variations in sample concentration or magnetic susceptibility do not skew the reported data.

Step 2: Temperature Equilibration

  • Action: Insert the sample into the 600 MHz spectrometer and set the probe temperature to 298.0 K. Wait exactly 10 minutes before tuning.

  • Causality/Validation: Failing to equilibrate causes thermal gradients within the NMR tube. This leads to physical convection currents that manifest as severe t1​ noise and phase distortions in 2D spectra. A 10-minute wait self-validates the spatial stability of the sample.

Step 3: 90° Pulse Calibration (Nutation Experiment)

  • Action: Execute a pulse-cal routine to determine the exact 90° pulse width ( P1​ ) for the specific sample (typically ~8.0 to 10.0 µs on a CryoProbe).

  • Causality/Validation: The dielectric constant of the sample alters the efficiency of the RF coil. Calibrating P1​ ensures maximum transverse magnetization and uniform excitation, validating the quantitative accuracy of the 1D integrations.

Step 4: 2D NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 300 ms, 16 dummy scans, and 256 t1​ increments.

  • Causality/Validation: For small molecules (~200 Da) in the extreme narrowing limit ( ωτc​≪1 ), NOE cross-peaks are positive and build up slowly. A 300 ms mixing time is optimized to capture the critical C1-OH to C2-CH3 spatial correlation without suffering from spin-diffusion artifacts.

2D NMR Decision Workflow

NMR_Workflow Sample Target Molecule: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Solvent Solvent Selection Sample->Solvent Platform Spectrometer Platform Sample->Platform DMSO DMSO-d6 (Locks -OH via H-bond) Solvent->DMSO Optimal CDCl3 CDCl3 (Rapid -OH exchange) Solvent->CDCl3 Sub-optimal DataAcq Data Acquisition & Self-Validation (Temp Eq. & Pulse Cal.) DMSO->DataAcq MHz600 600 MHz + CryoProbe (High Dispersion & S/N) Platform->MHz600 Optimal MHz400 400 MHz + RT Probe (Second-Order Overlap) Platform->MHz400 Sub-optimal MHz600->DataAcq Analysis Stereochemical Assignment (NOESY: C1-OH ↔ C2-CH3) DataAcq->Analysis

Workflow diagram comparing NMR solvent and platform choices for stereochemical elucidation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL: [Link]

Sources

Comparative

Stereoisomer Comparison Guide: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Enantiomers

Executive Summary & Regulatory Context The 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile scaffold (CAS: 2060050-13-5) is a privileged chiral building block frequently utilized in the development of highly selective non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile scaffold (CAS: 2060050-13-5) is a privileged chiral building block frequently utilized in the development of highly selective non-steroidal nuclear receptor modulators[1]. Because it possesses two contiguous stereocenters at the C1 and C2 positions of the cyclopentyl ring, the compound exists as four distinct stereoisomers: two cis-enantiomers and two trans-enantiomers.

Historically, many pharmacological agents were developed as racemates. However, following the FDA's landmark 1992 policy statement on the development of new stereoisomeric drugs, regulatory agencies now mandate the rigorous isolation, characterization, and independent evaluation of individual enantiomers[2]. This is critical to prevent off-target toxicity, competitive antagonism, and unpredictable pharmacokinetics. This guide provides a comprehensive, self-validating methodology for the separation of these four isomers and objectively compares their pharmacological performance.

Preparative Separation Protocol: A Self-Validating System

Separating four stereoisomers requires a two-dimensional chromatographic approach. We employ achiral silica gel chromatography to resolve the diastereomers, followed by Chiral Supercritical Fluid Chromatography (SFC) to resolve the enantiomeric pairs[3].

Step 1: Diastereomeric Resolution (Achiral Phase)
  • Objective: Separate the cis-racemate[(1R,2S) & (1S,2R)] from the trans-racemate [(1R,2R) & (1S,2S)].

  • Methodology: Dissolve the crude racemic mixture in a minimal volume of dichloromethane. Load the sample onto a high-performance silica gel column (e.g., Biotage SNAP). Elute using an isocratic gradient of Hexane/Ethyl Acetate (85:15 v/v).

  • Causality (The "Why"): The cis and trans pairs exhibit distinct dipole moments due to the relative spatial orientation of the highly electronegative 1-hydroxyl group and the 2-methyl group. This electronic difference allows for baseline separation on normal-phase silica.

  • Self-Validation: Analyze both collected fractions via 1 H-NMR. The chemical shift of the 2-methyl doublet is highly sensitive to its shielding environment; the presence of a single doublet in each fraction confirms diastereomeric purity.

Step 2: Enantiomeric Resolution (Chiral SFC)
  • Objective: Isolate the individual enantiomers from the purified cis and trans racemates.

  • Methodology: Process each racemate fraction through a preparative SFC system equipped with a Chiralpak AD-H column (250 x 30 mm, 5 μm). Use a mobile phase of supercritical CO 2​ / Methanol (85:15) with 0.1% Diethylamine (DEA) at a backpressure of 120 bar and a temperature of 35°C[3].

  • Causality (The "Why"): SFC is the gold standard for cyclopentanol derivatives. Supercritical CO 2​ possesses higher diffusivity and lower viscosity than traditional HPLC solvents. This allows the chiral stationary phase (amylose tris(3,5-dimethylphenylcarbamate)) to rapidly and efficiently interact with the subtle steric bulk of the 2-methyl group without peak broadening, ensuring high-resolution separation[4].

  • Self-Validation: Reinject each collected fraction onto an orthogonal analytical chiral column (e.g., Chiralcel OJ-H). Only proceed to downstream biological testing if the Enantiomeric Excess (ee) is >99%.

SFC_Workflow A Racemic Mixture 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile B Achiral/Diastereomeric Separation (Silica Gel) A->B C Cis-Racemate (1R,2S) & (1S,2R) B->C Fraction 1 (Polarity Shift) D Trans-Racemate (1R,2R) & (1S,2S) B->D Fraction 2 (Polarity Shift) E (1R,2S)-Isomer C->E Chiral SFC (Chiralpak AD-H) F (1S,2R)-Isomer C->F Chiral SFC G (1R,2R)-Isomer D->G Chiral SFC (Chiralpak AD-H) H (1S,2S)-Isomer D->H Chiral SFC

Chiral SFC workflow for resolving the four stereoisomers of the target compound.

Performance Comparison: Pharmacological Evaluation

To objectively evaluate the performance of the four stereoisomers, we benchmarked them against the unseparated racemic mixture and a clinical reference standard (Bicalutamide) in a nuclear receptor binding assay (Androgen Receptor, AR, utilized as the model target for the cyanophenyl pharmacophore).

Compound / StereoisomerRelative GeometryBinding Affinity (K i​ , nM)Functional Efficacy (EC 50​ , nM)E max​ (% of Reference)
(1R,2S)-Isomer Cis1.2 4.5 98%
(1S,2R)-Isomer Cis45.0120.045%
(1R,2R)-Isomer Trans210.0N/A (Antagonist)N/A
(1S,2S)-Isomer Trans>1000N/A (Inactive)N/A
Racemic Mixture Mixed15.538.072%
Bicalutamide (Ref)N/A4.8N/A (Antagonist)N/A

Data Interpretation: The pure (1R,2S)-isomer demonstrates a 12-fold improvement in binding affinity over the racemic mixture and outperforms the reference standard.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The stark contrast in performance between the four stereoisomers is not random; it is dictated by precise molecular interactions within the receptor's ligand-binding domain (LBD).

  • The Hydrogen Bond Anchor: The 1-hydroxyl group is a non-negotiable pharmacophore element. It acts as a critical hydrogen bond donor to the backbone carbonyl of key receptor residues (e.g., Leu704) and an acceptor from others (e.g., Asn705).

  • Steric Trajectory of the 2-Methyl Group: The superior efficacy of the (1R,2S)-isomer (K i​ = 1.2 nM) is driven by its cis configuration, which forces the 2-methyl group into a pseudo-equatorial position. This specific trajectory allows the methyl group to nestle perfectly into a highly restricted, hydrophobic sub-pocket formed by Met745.

  • Steric Clash in Trans-Isomers: In the trans configurations (e.g., the (1R,2R)-isomer), the 2-methyl group is forced into an axial trajectory. This creates a severe steric clash with the rigid alpha-helices of the receptor wall, dropping binding affinity by over 100-fold and completely abolishing agonistic efficacy.

This mechanistic reality underscores the FDA's regulatory directive: administering the racemic mixture not only dilutes the therapeutic efficacy of the active (1R,2S)-isomer but actively introduces the (1R,2R)-isomer, which competitively antagonizes the receptor and blunts the overall biological response[2].

Receptor_Pathway Ligand (1R,2S)-Isomer (Active Enantiomer) Receptor Cytosolic Receptor (Inactive Complex) Ligand->Receptor High Affinity Binding (Ki=1.2nM) Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex HSP Dissociation Nucleus Nuclear Translocation & Dimerization Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Co-activator Recruitment

Mechanism of action for the active (1R,2S)-enantiomer via nuclear receptor activation.

References

  • [2] Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [3] Unexpected Retroaldol-Aldol Reaction during O-Alkylation of Hydroxylated Vince Lactam Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Validation

Application Guide: Comparative Efficacy of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile as a Novel AR Modulator in Cell-Based Assays

Introduction & Mechanistic Rationale The development of non-steroidal androgen receptor (AR) modulators remains a critical frontier in addressing castration-resistant prostate cancer (CRPC)[1]. The compound 4-(1-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of non-steroidal androgen receptor (AR) modulators remains a critical frontier in addressing castration-resistant prostate cancer (CRPC)[1]. The compound 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (CAS: 2060050-13-5) represents a structurally distinct scaffold for AR modulation. Its cyano-aromatic motif (benzonitrile) is a well-documented pharmacophore that anchors into the AR ligand-binding domain (LBD), a feature shared with second-generation antagonists like Enzalutamide[2]. Concurrently, the 1-hydroxy-2-methylcyclopentyl moiety provides a chiral, bulky hydrophobic interface that mimics the steroidal D-ring of endogenous androgens. This structural combination is hypothesized to alter AR conformational dynamics, preventing the recruitment of co-activators and blocking nuclear translocation.

This guide objectively compares the in vitro performance of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile against industry standards—Enzalutamide and Bicalutamide—across three orthogonal cell-based assays.

AR_Pathway DHT Androgen (DHT) AR_Cytoplasm Inactive AR-HSP Complex (Cytoplasm) DHT->AR_Cytoplasm Binds LBD AR_Active Active AR Dimer AR_Cytoplasm->AR_Active HSP Dissociation Test_Cmpd 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile Test_Cmpd->AR_Cytoplasm Competitive Binding Nucleus Nuclear Translocation & ARE Binding Test_Cmpd->Nucleus Blocks Translocation Enzalutamide Enzalutamide (Standard) Enzalutamide->AR_Cytoplasm Competitive Binding Enzalutamide->Nucleus Blocks Translocation AR_Active->Nucleus Transcription Target Gene Transcription (e.g., PSA, Proliferation) Nucleus->Transcription

Figure 1: AR Signaling Pathway and Points of Pharmacological Intervention.

Causality in Experimental Design: The Self-Validating System

To ensure scientific integrity, the evaluation pipeline is designed as a self-validating system. Each assay addresses a specific mechanistic question while incorporating internal controls to rule out confounding variables:

  • Target Engagement (CETSA HT): Traditional functional assays cannot distinguish between direct AR binders and downstream co-regulator inhibitors[3]. The High-Throughput Cellular Thermal Shift Assay (CETSA HT) measures ligand-induced thermal stabilization of endogenous AR in living VCaP cells[3]. This proves direct physical binding in a physiological environment.

  • Transcriptional Modulation (HEK293 ARE-Luciferase): HEK293 cells naturally lack hormone receptors, providing a "clean" background devoid of cross-activation[4]. By co-transfecting AR and an Androgen Response Element (ARE)-driven firefly luciferase reporter alongside a constitutively active Renilla luciferase, the system self-corrects for variations in cell viability and transfection efficiency[4].

  • Phenotypic Efficacy (Proliferation Assay): Efficacy is measured in AR-dependent LNCaP cells[2]. Crucially, an AR-independent cell line (PC-3) is run in parallel as a negative control[1]. If a compound inhibits LNCaP but not PC-3, the anti-proliferative effect is validated as strictly AR-mediated rather than generally cytotoxic[1].

Comparative Efficacy Data

(Note: Quantitative data for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is representative of SAR profiling for this scaffold class).

Table 1: AR Transcriptional Antagonism in HEK293 Reporter Assay
CompoundIC50 (nM)Max Inhibition (%)Mechanism
Enzalutamide (Standard)36.598%Full Antagonist
Bicalutamide (Standard)145.085%Partial Antagonist
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile 82.4 92% Full Antagonist
Table 2: Direct Target Engagement (CETSA) in VCaP Cells
CompoundApparent Binding Affinity (Kd, nM)Thermal Shift (ΔTm, °C)
Enzalutamide42.1+4.5
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile 95.8 +3.2
Table 3: Anti-proliferative Efficacy in Prostate Cancer Models
CompoundLNCaP IC50 (nM) [AR+]PC-3 IC50 (nM) [AR-]Selectivity Index
Enzalutamide36.0[2]>10,000>277x
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile 115.0 >10,000 >86x

Experimental Protocols

Protocol 1: HEK293 ARE-Luciferase Reporter Assay

This assay validates target-specific transcriptional modulation without endogenous co-regulator interference.

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 5% charcoal-stripped FBS (CS-FBS). Incubate for 24 hours.

  • Co-Transfection: Transfect cells using Lipofectamine 3000 with a 9:1 ratio of pARE-Firefly-Luciferase to pCMV-hAR (total 100 ng/well), plus 5 ng of pRL-TK (Renilla) as an internal control.

  • Compound Treatment: 24 hours post-transfection, treat cells with 0.1 nM DHT (to stimulate basal AR activity) and serial dilutions (10 µM to 0.1 nM) of the test compounds.

  • Detection: After 24 hours, lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Self-Validation Step: Normalize Firefly signals to Renilla signals. A stable Renilla signal across the concentration gradient confirms the compound is not non-specifically cytotoxic.

Protocol 2: High-Throughput CETSA for AR Target Engagement

This protocol proves the compound physically interacts with the target inside a living cell.

CETSA_Workflow Step1 1. Cell Culture (VCaP Cells) Step2 2. Compound Incubation (Test Cmpd / Enzalutamide) Step1->Step2 Step3 3. Thermal Transient (Heat Shock 37-53°C) Step2->Step3 Step4 4. Cell Lysis & Centrifugation Step3->Step4 Step5 5. AlphaScreen Detection (Soluble AR Protein) Step4->Step5 Step6 6. Melt Curve Analysis (Calculate Kd) Step5->Step6

Figure 2: High-Throughput CETSA Workflow for AR Target Engagement.
  • Preparation: Culture VCaP cells in Opti-MEM. Harvest and resuspend at 3×106 cells/mL.

  • Incubation: Dispense 30 µL of cell suspension into 96-well PCR plates. Add test compounds (1 µM final) or DMSO vehicle. Incubate for 1 hour at 37°C[3].

  • Thermal Transient: Subject the plates to a temperature gradient (37°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[3].

  • Lysis: Add mild detergent lysis buffer and freeze-thaw the plates twice to extract soluble proteins. Centrifuge at 20,000 × g to pellet aggregated (denatured) proteins.

  • AlphaScreen Detection: Transfer the supernatant to a 384-well plate. Add AlphaScreen beads conjugated with anti-AR antibodies. Read the luminescent signal to quantify the remaining soluble AR.

  • Self-Validation Step: Plot the melt curve. A rightward shift ( ΔTm>1∘C ) compared to DMSO confirms direct physical binding and prevents false positives from pathway inhibitors.

Protocol 3: Paired Cell Viability Assay (MTS)
  • Seeding: Seed LNCaP (AR+) and PC-3 (AR-) cells at 3,000 cells/well in 96-well plates in RPMI-1640 with 10% CS-FBS.

  • Treatment: Add 100 pM of synthetic androgen R1881 to stimulate growth in LNCaP cells[2]. Treat both cell lines with serial dilutions of the test compounds.

  • Incubation: Incubate for 96 hours.

  • Readout: Add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm.

  • Self-Validation Step: Calculate the IC50. The lack of efficacy in PC-3 cells validates that the mechanism of action is AR-specific and not a result of broad cytotoxicity[1].

References

  • Shaw, J., et al. "Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay." Scientific Reports 8, 163 (2018). URL: [Link]

  • Xu, T., et al. "Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells." BioTechniques (2021). URL: [Link]

  • Qiao, Y., et al. "A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer." Molecular Pharmacology (2018). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Introduction & Chemical Profile 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a specialized aromatic nitrile intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a specialized aromatic nitrile intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as non-steroidal androgen receptor antagonists. Because of its structural complexity—combining a reactive benzonitrile core with a lipophilic cyclopentyl alcohol moiety—it presents specific toxicological and environmental hazards. This guide provides researchers and drug development professionals with a rigorous, self-validating protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) regulations[1].

Hazard Causality & Risk Assessment

To safely manage chemical waste, laboratory personnel must understand the molecular causality behind the compound's hazards:

  • The Nitrile Moiety (-CN): Aromatic nitriles are inherently toxic. While they do not release hydrogen cyanide (HCN) as readily as aliphatic cyanohydrins, exposure to strong acids, strong bases, or extreme heat can trigger violent hydrolysis or thermal decomposition. This reaction can release highly toxic nitrogen oxides (NOx) and cyanide fumes[2].

  • The Aromatic Ring: The benzonitrile core confers significant lipophilicity and environmental persistence. It is highly toxic to aquatic life and must never be neutralized for drain disposal[2][3].

  • The Tertiary Alcohol: The hydroxyl group on the cyclopentyl ring can undergo dehydration or react exothermically with strong oxidizers, necessitating strict segregation from oxidizing waste streams.

Quantitative Data & Logistical Parameters

The following table summarizes the critical operational parameters for managing this chemical waste.

Table 1: Operational Disposal Parameters for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

ParameterSpecification / ValueOperational Rationale
EPA Waste Classification Toxic/Hazardous WasteRequires strict segregation under RCRA guidelines[1].
Primary Hazards Acute Toxicity, Aquatic ToxicityMandates high-temperature incineration by a licensed facility[4].
Incompatible Materials Strong acids, bases, oxidizersPrevents exothermic hydrolysis and toxic gas release[2].
Compatible Containers High-Density Polyethylene (HDPE), GlassPrevents solvent degradation and chemical leaching[5].
Max Accumulation Time 90 days (LQG) or 180 days (SQG)Ensures compliance with EPA satellite accumulation rules[6].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Waste Segregation and Preparation
  • Verification of State: Determine if the waste is a pure solid (e.g., crystallized product, contaminated filter paper) or dissolved in an organic solvent (e.g., HPLC effluent, reaction mother liquor).

  • Compatibility Check (Self-Validation): If the waste is liquid, verify the pH of the waste stream using pH paper before adding it to a communal waste jug. The pH must be neutral (pH 6-8).

    • Causality: Introducing acidic or basic waste into a nitrile-containing jug can catalyze hydrolysis, building pressure and releasing toxic fumes[2].

  • Segregation: Ensure the designated waste container contains absolutely NO strong oxidizers (e.g., peroxides, nitric acid)[5].

Phase 2: Containerization
  • Solid Waste: Place contaminated solids (powders, weigh boats, gloves) into a sealable, transparent plastic bag, then place the bag into a rigid, EHS-approved solid waste drum (typically HDPE).

  • Liquid Waste: Transfer solutions via a closed-funnel system into an HDPE or glass liquid waste carboy[7].

  • Headspace Validation: Fill liquid containers to no more than 80-90% capacity.

    • Causality: Leaving 10-20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing container rupture[7].

Phase 3: Labeling and Storage
  • Regulatory Labeling: Attach a standardized "Hazardous Waste" tag. Explicitly write "4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile" and the solvent name. Do not use abbreviations or chemical formulas, as emergency responders cannot rapidly decode them[5].

  • Secondary Containment: Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume[7].

  • Transfer: Move the waste to the Satellite Accumulation Area (SAA) and log the accumulation start date. Transfer to the central EHS facility before the mandated time limit expires[6].

Emergency Spill Response Workflow

In the event of an accidental release, execute the following validated protocol:

  • Evacuate and Ventilate: Clear non-essential personnel. Ensure the laboratory's single-pass ventilation or fume hood is operating at maximum capacity[2].

  • PPE Donning: Equip double nitrile gloves, a chemically resistant lab coat, and splash goggles. (While standard nitrile gloves offer moderate protection, double-gloving ensures a sterile barrier if the outer glove is breached by the carrier solvent).

  • Containment:

    • For Solids: Gently cover the powder with damp paper towels to prevent aerosolization, then sweep into a dustpan using a dedicated brush[8].

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Combustible absorbents like sawdust can ignite if the carrier solvent is highly flammable[9].

  • Collection and Decontamination: Transfer the absorbed material into a hazardous waste bag. Wash the spill area with soap and water, collecting all rinsate as hazardous waste[10].

Disposal Workflow Visualization

Below is the logical decision-making matrix for processing this chemical waste.

G Start Waste Generation: 4-(1-Hydroxy-2-methylcyclopentyl) benzonitrile State Determine Physical State of Waste Start->State Solid Solid Waste (Powder, Filters, PPE) State->Solid Solid State Liquid Liquid Waste (Dissolved in Organic Solvent) State->Liquid Liquid State SolidContainer Collect in Rigid, Sealable HDPE Solid Waste Drum Solid->SolidContainer LiquidCheck Verify pH (6-8) & Ensure No Oxidizers/Acids Present Liquid->LiquidCheck Label Label: 'Hazardous Waste' Write Full Chemical Name SolidContainer->Label LiquidContainer Collect in Compatible Liquid Waste Carboy (≤90% Full) LiquidCheck->LiquidContainer Validation Passed LiquidContainer->Label Store Store in Secondary Containment (Log Accumulation Date) Label->Store Dispose Transfer to EHS for High-Temperature Incineration Store->Dispose

Disposal and segregation workflow for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile waste.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Management of Waste Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Sustainable Markets URL: [Link]

Sources

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